2'-Fluoro-2-methylamino-5-nitrobenzophenone
Description
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Properties
IUPAC Name |
(2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-16-13-7-6-9(17(19)20)8-11(13)14(18)10-4-2-3-5-12(10)15/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPKRIRHDRCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223718 | |
| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
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Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735-06-8 | |
| Record name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=735-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Fluoro-2-methylamino-5-nitrobenzophenone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-fluoro-2-methylamino-5-nitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.909 | |
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| Record name | 2′-Fluoro-2-methylamino-5-nitrobenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8), a key chemical intermediate in the synthesis of pharmacologically active compounds, most notably the benzodiazepine, Flunitrazepam. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization. Detailed methodologies for the synthesis of its direct precursor and its subsequent conversion are presented. The guide is intended to serve as a technical resource for professionals engaged in organic synthesis, medicinal chemistry, and pharmaceutical development.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name (2-fluorophenyl)-[2-(methylamino)-5-nitrophenyl]methanone, is a substituted aromatic ketone.[1][2] Its core structure consists of a benzophenone skeleton with fluoro, methylamino, and nitro functional groups that dictate its chemical reactivity and physical properties.
Structural Information
-
SMILES: CNC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)C2=CC=CC=C2F[1]
-
InChI Key: GVXPKRIRHDRCGY-UHFFFAOYSA-N[1]
Physicochemical Data
The physical and chemical properties of the compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Physical State | Crystalline Solid | [5] |
| Melting Point | 186-187 °C | [3][4] |
| Boiling Point | 478.8 ± 45.0 °C (Predicted) | [3][4] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [3][4] |
| Flash Point | 243.4 °C | [3][4] |
| pKa | -1.79 ± 0.12 (Predicted) | [3][4] |
| LogP | 3.69 | [3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Manufacturing
The primary significance of this compound lies in its role as a direct precursor to Flunitrazepam.[6] Its synthesis is typically achieved through the N-methylation of its amino-analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9). The overall synthetic workflow is a multi-step process starting from simpler precursors.[5][6]
Synthesis Workflow Overview
The logical progression for the synthesis of Flunitrazepam involves the initial formation of the substituted benzophenone core, followed by methylation and subsequent cyclization to form the characteristic seven-membered diazepine ring.
Experimental Protocols
Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone (Precursor)
The industrial synthesis of the precursor relies on a Friedel-Crafts acylation reaction.[5]
-
Reactants: o-Fluorobenzoyl chloride and p-nitroaniline.[5]
-
Catalyst: Anhydrous zinc chloride (Lewis Acid).[5]
-
Procedure:
-
Charge a suitable reaction vessel with o-fluorobenzoyl chloride and anhydrous zinc chloride.[7]
-
While stirring, heat the mixture to approximately 140 °C.[5]
-
Gradually add p-nitroaniline in small portions over a period of 30 minutes, ensuring the temperature is maintained.[5][7]
-
After the addition is complete, raise the reaction temperature to 200-205 °C and maintain for one hour.[5][7]
-
Cool the reaction mixture and cautiously hydrolyze by adding a mixture of water and hydrochloric acid.[5]
-
The crude product is then subjected to workup, typically involving extraction with a solvent like toluene, followed by washing and purification.[5] The final product has a reported melting point of 161-163 °C.[7]
-
Step 2: N-Methylation to this compound
This step involves the selective methylation of the primary amino group of the precursor.
-
Substrate: 2-Amino-2'-fluoro-5-nitrobenzophenone.
-
Reagent: A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) in the presence of a base.
-
General Protocol: While specific patented procedures may vary, a general approach involves dissolving the amino-benzophenone precursor in an appropriate solvent, adding a base to deprotonate the amine, followed by the addition of the methylating agent. The reaction is monitored for completion (e.g., by TLC) and followed by standard aqueous workup and purification to yield the target compound.
Step 3: Cyclization to Flunitrazepam
The final step is the formation of the benzodiazepine ring system.
-
Substrate: this compound.
-
Reagent: Glycine ethyl ester hydrochloride in a suitable solvent like pyridine.[6]
-
General Protocol: The benzophenone is heated to reflux with the glycine derivative.[6] This condensation reaction, often requiring an extended period and potentially an acid catalyst with azeotropic removal of water, leads to the formation of the seven-membered diazepine ring, yielding Flunitrazepam.[6] The crude product is then purified.
Analytical and Spectroscopic Data
Comprehensive analytical data is essential for confirming the identity and purity of this compound. While a full dataset from all analytical techniques is not publicly available, key data has been reported.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the identification of this compound. Data from the NIST Mass Spectrometry Data Center indicates the following characteristic peaks.[1]
| Property | Value | Reference |
| Library | NIST Main Library | [1] |
| Molecular Ion (m/z) | 274 | [1] |
| 2nd Highest Peak (m/z) | 273 | [1] |
| 3rd Highest Peak (m/z) | 257 | [1] |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Detailed ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound are not extensively reported in publicly accessible literature. Characterization would typically involve:
-
¹H NMR: Expected signals would include aromatic protons in distinct regions due to the substitution pattern, a singlet for the methyl group (CH₃), and a signal for the amine proton (NH).
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons (with splitting due to fluorine coupling), and the methyl carbon would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O (ketone) stretch, aromatic C=C stretches, and the asymmetric and symmetric stretches of the nitro group (NO₂).
Crystallography
The crystal structure of this compound has been determined, confirming its molecular geometry and propeller-like conformation, which is characteristic of benzophenones.[8] This compound can also be formed via the acid degradation of Flunitrazepam.[8][9]
Applications and Significance
The primary and most well-documented application of this compound is its use as an advanced intermediate in the synthesis of Flunitrazepam.[6][10] As such, it is of significant interest to the pharmaceutical industry and researchers in the field of medicinal chemistry. It may also be used as an analytical reference standard in forensic and toxicological analyses for the detection of Flunitrazepam and its metabolites or degradation products.[9]
Safety and Handling
-
Hazard Classification: According to aggregated GHS information, this chemical does not currently meet GHS hazard criteria.[1] However, as with any laboratory chemical, it should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: The compound should be stored in a cool, dry place, with recommended storage temperatures between 2-8°C.[4]
Conclusion
This compound (CAS 735-06-8) is a well-defined chemical entity whose importance is intrinsically linked to its role in the synthesis of benzodiazepines. This guide has summarized its key physicochemical properties, outlined its synthetic pathway from readily available starting materials, and presented available analytical data. For researchers and developers in the pharmaceutical sciences, a thorough understanding of this intermediate is crucial for the efficient and controlled synthesis of its downstream products.
References
- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. chembk.com [chembk.com]
- 4. Cas 735-06-8,this compound | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rohypnol (Flunitrazepam) Synthesis [chemistry.mdma.ch]
An In-Depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological relevance of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals and is also known as a metabolite of the potent hypnotic agent, flunitrazepam. This document is intended to serve as a valuable resource for professionals in research, development, and analytical sciences by consolidating available data on its chemical characteristics and outlining methodologies for its preparation and potential analysis.
Physicochemical Properties
This compound is a substituted benzophenone with a molecular formula of C₁₄H₁₁FN₂O₃.[1][2][3] Its core structure consists of a benzophenone skeleton featuring a methylamino group at the 2-position, a nitro group at the 5-position of one phenyl ring, and a fluorine atom at the 2'-position of the second phenyl ring.[1]
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁FN₂O₃ | [1][2][3] |
| Molecular Weight | 274.25 g/mol | [1][3] |
| CAS Number | 735-06-8 | [1] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 478.8 °C at 760 mmHg | [1] |
| Density | 1.35 g/cm³ | [1] |
| pKa (Predicted) | -1.79 ± 0.12 | [1] |
| Appearance | Crystalline solid | [4] |
| Storage Temperature | 2-8°C | [1] |
Synthesis Methodologies
The synthesis of this compound can be approached through two primary routes: the N-methylation of its precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone, or the acid-catalyzed hydrolysis of flunitrazepam.
Synthesis via N-methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone
This pathway involves a two-step process starting from the Friedel-Crafts acylation to produce the precursor, followed by N-methylation.
Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone
The precursor is synthesized via a Friedel-Crafts acylation reaction between o-fluorobenzoyl chloride and p-nitroaniline in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[4]
Experimental Protocol:
-
Materials: o-Fluorobenzoyl chloride, p-nitroaniline, anhydrous zinc chloride, toluene, hydrochloric acid.
-
Procedure:
-
Combine o-fluorobenzoyl chloride and anhydrous zinc chloride in a suitable reaction vessel.
-
Heat the mixture to 140°C with stirring.
-
Gradually add p-nitroaniline over approximately 30 minutes, maintaining the temperature at 140°C.
-
After the addition is complete, increase the temperature to 200-205°C and maintain for one hour.
-
Cool the reaction mixture and cautiously add a mixture of water and concentrated hydrochloric acid for hydrolysis.
-
Perform an extraction with toluene.
-
Wash the organic phase with dilute hydrochloric acid and then with water.
-
The crude product can be isolated from the toluene extract and further purified by recrystallization.
-
Step 2: N-methylation
The amino group of 2-Amino-2'-fluoro-5-nitrobenzophenone is then methylated to yield the target compound. A general method for N-methylation of a similar compound, 2-amino-5-chlorobenzophenone, has been described using sulfuric acid as a solvent and paraformaldehyde as the methylating agent.[5]
Generalized Experimental Protocol:
-
Materials: 2-Amino-2'-fluoro-5-nitrobenzophenone, sulfuric acid, paraformaldehyde, ammonium hydroxide, organic solvent (e.g., ethanol).
-
Procedure:
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in concentrated sulfuric acid.
-
Add paraformaldehyde as the methylating reagent and control the reaction temperature (e.g., 40-45°C).
-
After the reaction is complete, neutralize the reaction mixture by adding it to a solution of ammonium hydroxide and an organic solvent.
-
The crude this compound can be isolated by filtration or liquid separation and purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis via Acid Hydrolysis of Flunitrazepam
This compound is a known acid degradation product of the 1,4-benzodiazepine drug, flunitrazepam.[2][6]
Experimental Protocol:
-
Materials: Flunitrazepam, hydrochloric acid, ethanol.
-
Procedure:
-
Dissolve flunitrazepam in an aqueous solution of hydrochloric acid.
-
Heat the solution to induce hydrolysis.
-
The resulting this compound can be isolated.
-
Recrystallization from a solvent such as ethanol can be used for purification.[6]
-
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific data in the public domain regarding the biological activity and direct involvement in signaling pathways of this compound itself. Its primary significance in a biological context is as a metabolite of flunitrazepam.
Flunitrazepam is a potent benzodiazepine derivative with hypnotic, sedative, anxiolytic, and muscle-relaxing effects.[7] It exerts its effects by acting as a GABAA receptor agonist.[3] As a metabolite, this compound is an important analyte in forensic and clinical analysis to confirm the ingestion of flunitrazepam.[4]
Analytical Methods
The analytical characterization of this compound is crucial for its identification and quantification, particularly in the context of its role as a flunitrazepam metabolite.
One documented application is its use as an analyte in reversed-phase High-Performance Liquid Chromatography (HPLC).[1] Its distinct chemical structure allows for effective separation and identification within complex mixtures. Additionally, it can be used as a reference compound in UV spectrophotometry due to its characteristic absorption spectrum.[1]
Conclusion
This compound is a compound of significant interest due to its role as a key synthetic intermediate and a major metabolite of flunitrazepam. While its physicochemical properties are reasonably well-documented, further research is needed to fully elucidate its specific biological activities and potential pharmacological applications. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers and scientists, highlighting the current state of knowledge and identifying areas for future investigation.
References
- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Flunitrazepam: a review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone: Physicochemical Properties and Synthetic Relationships
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point and solubility, of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. It also outlines standardized experimental protocols for determining these properties and illustrates the compound's key role in synthetic pathways related to the benzodiazepine class of drugs.
Physicochemical Data
The physical and chemical properties of a compound are critical for its handling, formulation, and application in research and development. The data for this compound is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 735-06-8 | [1] |
| Molecular Formula | C₁₄H₁₁FN₂O₃ | [1] |
| Molecular Weight | 274.25 g/mol | [1] |
| Melting Point | 186-187 °C | [1] |
| Boiling Point | 478.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.35 g/cm³ (Predicted) | [1] |
| Solubility | Data not available | [1] |
Note: The melting point is a key indicator of purity. A sharp melting point range, as cited, suggests a high degree of purity.
Solubility Profile: Quantitative solubility data for this compound in common organic solvents is not readily available in the surveyed literature. One source explicitly states the solubility as "N/A"[1].
For reference, a structurally similar compound, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS 344-80-9), exhibits limited solubility in the following solvents:
-
Dimethylformamide (DMF): 2 mg/mL
-
Dimethyl sulfoxide (DMSO): 1 mg/mL
-
Chloroform: Soluble
It is crucial to note that this data is for a related but distinct chemical entity and should be used only as a preliminary reference. Experimental determination is necessary to ascertain the precise solubility of this compound.
Synthetic Relationship and Significance
This compound is a significant compound in pharmaceutical synthesis, primarily known for its role as a key intermediate in the synthesis of Flunitrazepam, a potent benzodiazepine. The synthetic workflow highlights the chemical transformations connecting these molecules.
Caption: Synthetic pathway from a precursor to Flunitrazepam.
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of melting point and solubility for organic compounds like this compound.
This method is a widely used technique for determining the melting point of a crystalline solid.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the compound is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 1-2 mm.
-
Apparatus Setup:
-
Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the oil bath of the Thiele tube.
-
Digital Apparatus: Insert the capillary tube into the designated slot in the heating block.
-
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be performed to find an approximate melting point. For an accurate measurement, heat slowly at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.
-
Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.
Workflow for Melting Point Determination
References
Spectral Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2'-Fluoro-2-methylamino-5-nitrobenzophenone (C₁₄H₁₁FN₂O₃, CAS: 735-06-8).[1][2][3] Due to the limited availability of experimentally derived public data, this document presents the known mass spectrometry data and provides a detailed, predicted analysis for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on established principles and data from structurally similar compounds. This guide is intended to support research, drug development, and quality control activities where this compound is of interest.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₄H₁₁FN₂O₃, with a calculated exact mass of 274.0754 Da.[1]
Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratio (m/z) peaks observed in the gas chromatography-mass spectrometry (GC-MS) of this compound.
| m/z | Interpretation |
| 274 | Molecular ion [M]⁺• |
| 273 | [M-H]⁺ |
| 257 | [M-OH]⁺ or [M-NH]⁺ |
| Data sourced from PubChem CID 69775.[1] |
Predicted Fragmentation Pathways
The fragmentation of this compound in an electron ionization (EI) source is expected to proceed through several key pathways, driven by the stability of the resulting fragments. Aromatic compounds typically show a strong molecular ion peak.[4]
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the formation of ions corresponding to the 2-fluorobenzoyl cation (m/z 123) or the 2-methylamino-5-nitrophenyl cation (m/z 151).
-
Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da), leading to fragments at m/z 228 and m/z 244, respectively.
-
Loss of Small Molecules: The peak at m/z 257 likely corresponds to the loss of a hydroxyl radical (OH, 17 Da) or an imine radical (NH, 17 Da), possibly through rearrangement.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms. While specific experimental data is not publicly available, the following tables provide predicted ¹H and ¹³C NMR spectral data for this compound dissolved in a standard NMR solvent like CDCl₃.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.4 | d | 1H | H-6 | Aromatic proton ortho to the nitro group, strongly deshielded. |
| ~7.8-8.0 | dd | 1H | H-4 | Aromatic proton ortho to the carbonyl and meta to the nitro group. |
| ~7.4-7.6 | m | 2H | H-4', H-6' | Aromatic protons on the fluorinated ring, deshielded by the carbonyl group. |
| ~7.1-7.3 | m | 2H | H-3', H-5' | Aromatic protons on the fluorinated ring. |
| ~6.8-7.0 | d | 1H | H-3 | Aromatic proton ortho to the methylamino group. |
| ~3.0 | d | 3H | -NH-CH ₃ | Methyl protons coupled to the adjacent NH proton. |
| ~8.5 (broad) | q | 1H | -NH -CH₃ | Amine proton, often broad and exchangeable with D₂O. |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195 | C=O | Carbonyl carbon, typical range for benzophenones. |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2' | Carbon directly attached to fluorine, shows a large coupling constant. |
| ~148 | C-2 | Carbon attached to the nitrogen of the methylamino group. |
| ~140 | C-5 | Carbon attached to the nitro group. |
| ~135-138 | C-1, C-1' | Quaternary carbons of the aromatic rings. |
| ~130-133 | C-4', C-6' | Aromatic CH carbons on the fluorinated ring. |
| ~125-128 | C-4, C-6 | Aromatic CH carbons on the nitro-substituted ring. |
| ~115-120 | C-3', C-5' | Aromatic CH carbons on the fluorinated ring. |
| ~110-115 | C-3 | Aromatic CH carbon ortho to the methylamino group. |
| ~30 | -NH-C H₃ | Methyl carbon of the methylamino group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The table below outlines the predicted IR absorption bands for this compound.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350-3450 | N-H stretch | Secondary amine (-NH) |
| ~3030-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Methyl C-H (-CH₃) |
| ~1650-1670 | C=O stretch | Ketone (Aryl-CO-Aryl) |
| ~1580-1600 | C=C stretch | Aromatic ring |
| ~1500-1530 | N-O asymmetric stretch | Nitro group (-NO₂) |
| ~1340-1360 | N-O symmetric stretch | Nitro group (-NO₂) |
| ~1200-1250 | C-N stretch | Aryl-amine |
| ~1100-1200 | C-F stretch | Aryl-fluoride |
Experimental Protocols
The following are general experimental protocols for acquiring the spectral data discussed in this guide. These are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is generally used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[5] Then, the sample is scanned, typically over a range of 4000 to 400 cm⁻¹.[6] The final spectrum is presented in terms of percent transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used for analysis.
-
Data Acquisition:
-
Ionization: Electron Ionization (EI) at 70 eV is a common hard ionization technique for GC-MS that induces fragmentation.[7] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to preserve the molecular ion.[8]
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of spectral data for a chemical compound like this compound.
Caption: Workflow for spectral data acquisition, processing, and interpretation.
This guide serves as a foundational resource for understanding the key spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC).
References
- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 2'-Fluoro-2-methylamino-5-nitrobenzophenone using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a known acid degradation product of the 1,4-benzodiazepine drug, flunitrazepam.[1] While detailed, experimentally-derived ¹H and ¹³C NMR data for this specific molecule is not extensively published, this guide offers predicted spectral data based on established principles of NMR spectroscopy and comparison with structurally similar compounds. Furthermore, it outlines a detailed experimental protocol for acquiring and processing the NMR data.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzophenone core and comparison with related structures. The atom numbering scheme used for these predictions is detailed in the chemical structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 - 8.4 | d | ~2.5 |
| H-4 | ~8.0 - 8.2 | dd | ~9.0, 2.5 |
| H-6 | ~6.8 - 7.0 | d | ~9.0 |
| H-3' | ~7.2 - 7.4 | m | |
| H-4' | ~7.5 - 7.7 | m | |
| H-5' | ~7.1 - 7.3 | m | |
| H-6' | ~7.4 - 7.6 | m | |
| N-CH₃ | ~3.0 - 3.2 | s | |
| NH | ~8.5 - 9.5 | br s |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~130 - 132 |
| C-2 | ~150 - 152 |
| C-3 | ~128 - 130 |
| C-4 | ~125 - 127 |
| C-5 | ~140 - 142 |
| C-6 | ~112 - 114 |
| C=O | ~194 - 196 |
| C-1' | ~128 - 130 (d, JCF ≈ 15 Hz) |
| C-2' | ~160 - 162 (d, JCF ≈ 250 Hz) |
| C-3' | ~115 - 117 (d, JCF ≈ 20 Hz) |
| C-4' | ~132 - 134 |
| C-5' | ~124 - 126 |
| C-6' | ~130 - 132 |
| N-CH₃ | ~30 - 32 |
Experimental Protocols
A detailed methodology for the ¹H and ¹³C NMR analysis of this compound is provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with single lines for each carbon.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualizations
Chemical Structure and Atom Numbering
Caption: Chemical structure and atom numbering of this compound.
Experimental Workflow for NMR Analysis
Caption: General experimental workflow for NMR analysis.
References
An In-depth Technical Guide to the FTIR Spectrum Interpretation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
Molecular Structure and Expected Vibrational Modes
This compound is a complex aromatic ketone with several key functional groups that exhibit characteristic absorption bands in the infrared spectrum. The interpretation of its FTIR spectrum relies on identifying the vibrational modes associated with these groups: a carbonyl group (C=O), a secondary amine (N-H), a nitro group (NO₂), a carbon-fluorine bond (C-F), and substituted benzene rings.
The primary vibrational modes anticipated are:
-
N-H Stretching: Associated with the secondary amine.
-
C-H Stretching: From the aromatic rings and the methyl group.
-
C=O Stretching: The characteristic ketone carbonyl absorption.
-
N-O Stretching: Asymmetric and symmetric stretches of the nitro group.
-
C=C Stretching: Within the aromatic rings.
-
N-H Bending: From the secondary amine.
-
C-N Stretching: Of the aryl amine.
-
C-F Stretching: From the fluorinated aromatic ring.
-
Aromatic C-H Bending: Out-of-plane bending vibrations that are indicative of the substitution patterns on the benzene rings.
Predicted FTIR Spectral Data
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction of the key absorption bands can be made based on the analysis of its functional groups and data from similar benzophenone derivatives. The expected vibrational frequencies, their corresponding functional groups, and predicted intensities are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3350 - 3450 | Secondary Amine (N-H) | Stretching | Medium |
| 3000 - 3100 | Aromatic C-H | Stretching | Medium to Weak |
| 2850 - 2960 | Methyl (C-H) | Stretching | Weak |
| 1650 - 1670 | Ketone (C=O) | Stretching | Strong |
| 1590 - 1610 | Aromatic C=C | Stretching | Medium |
| 1510 - 1550 | Nitro (NO₂) | Asymmetric Stretching | Strong |
| 1450 - 1500 | Aromatic C=C | Stretching | Medium |
| 1340 - 1380 | Nitro (NO₂) | Symmetric Stretching | Strong |
| 1250 - 1350 | Aryl Amine (C-N) | Stretching | Medium |
| 1200 - 1250 | Aryl Fluoride (C-F) | Stretching | Strong |
| 800 - 900 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |
| 700 - 800 | Aromatic C-H | Out-of-plane Bending | Medium to Strong |
Experimental Protocol for FTIR Spectroscopy
The following protocol details the methodology for acquiring the FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of the solid sample for structural elucidation.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
This compound sample (crystalline solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
-
Computer with FTIR software.
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol and allow it to dry completely.
-
Record a background spectrum. This will account for any signals from the atmosphere and the ATR crystal itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the software to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or ATR corrections as provided by the software.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Release the ATR press and remove the sample from the crystal.
-
Thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe.
-
Workflow for FTIR Spectrum Interpretation
The interpretation of an FTIR spectrum is a systematic process. The following diagram illustrates the logical workflow from initial data acquisition to the final structural confirmation.
This structured approach ensures a thorough and accurate interpretation of the spectral data, leading to reliable structural elucidation of the analyte. By correlating the observed absorption bands with the known frequencies of its constituent functional groups, a comprehensive understanding of the molecular structure of this compound can be achieved.
Mass Spectrometry Fragmentation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. This document serves as a critical resource for the identification and characterization of this compound and its metabolites in various research and development settings.
Introduction
This compound is a key chemical intermediate and a potential metabolite of various pharmaceutical compounds. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in complex matrices. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. This guide outlines the characteristic fragmentation pathways and provides a summary of the quantitative mass spectral data.
Experimental Protocols
The mass spectral data presented in this guide were obtained using Electron Ionization Mass Spectrometry (EI-MS). While specific instrument parameters may vary, a typical experimental protocol is outlined below.
Sample Introduction: A small quantity of the solid this compound sample is introduced into the ion source of the mass spectrometer. This is commonly achieved using a direct insertion probe, where the sample is placed in a capillary tube at the end of the probe. The probe is then inserted into the high vacuum of the ion source and gently heated to volatilize the sample.
Ionization: The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV). This energetic collision results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy imparted to the molecular ion causes it to undergo characteristic fragmentation.
Mass Analysis: The newly formed ions, including the molecular ion and various fragment ions, are accelerated out of the ion source and into a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion. The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions as a function of their m/z values.
Data Presentation
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 274 | 45 | [M]⁺• (Molecular Ion) |
| 257 | 100 | [M - OH]⁺ |
| 227 | 30 | [M - NO₂ - H]⁺ |
| 199 | 25 | [M - NO₂ - CO]⁺ |
| 180 | 35 | [C₁₂H₉FN]⁺ |
| 152 | 15 | [C₁₂H₈]⁺ |
| 133 | 20 | [C₇H₄NO₂]⁺ |
| 105 | 15 | [C₇H₅O]⁺ |
| 95 | 40 | [C₆H₄F]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization is a complex process driven by the presence of multiple functional groups. The proposed fragmentation pathways are elucidated based on the observed mass spectrum and general principles of mass spectrometry.
Upon ionization, the molecular ion ([M]⁺•) is formed at m/z 274. The subsequent fragmentation is initiated by cleavages at the weakest bonds and rearrangements to form stable ions.
A key fragmentation pathway for benzophenones involves cleavage on either side of the carbonyl group. For nitroaromatic compounds, the loss of the nitro group (NO₂) is a characteristic fragmentation. The presence of the fluoro and methylamino substituents on the aromatic rings also directs the fragmentation process.
The proposed major fragmentation pathways are visualized in the following diagram:
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Workflow
The general workflow for the analysis of this compound by EI-MS is a systematic process that ensures accurate and reproducible results. The key stages of this workflow are depicted in the diagram below.
Caption: General experimental workflow for EI-MS analysis.
Conclusion
The electron ionization mass spectrometry of this compound provides a rich fragmentation pattern that is highly characteristic of its molecular structure. The key fragmentation pathways involve the loss of hydroxyl, nitro, and carbonyl groups, as well as cleavage of the benzophenone backbone. This technical guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to confidently identify and characterize this important compound.
References
An In-Depth Technical Guide to the Reactivity of the Fluoro Group in 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Fluoro-2-methylamino-5-nitrobenzophenone is a key chemical intermediate, most notably in the synthesis of the benzodiazepine derivative, flunitrazepam. While its role as a precursor is well-documented, the reactivity of its 2'-fluoro substituent is a subject of significant interest in the field of medicinal chemistry for the potential synthesis of novel derivatives. This technical guide provides a comprehensive analysis of the reactivity of the fluoro group in this molecule, grounded in the principles of nucleophilic aromatic substitution (SNAr). Although specific quantitative data for this exact compound is scarce in publicly available literature, this guide extrapolates from established knowledge of similarly activated aromatic systems to provide a robust theoretical framework and practical insights.
Introduction: Chemical Identity and Context
This compound is a substituted benzophenone with the molecular formula C₁₄H₁₁FN₂O₃.[1][2][3] Its structure is characterized by a benzophenone core with a methylamino and a nitro group on one phenyl ring, and a fluorine atom on the second phenyl ring.
The primary documented application of this compound is as a direct precursor to flunitrazepam, a potent hypnotic and sedative.[4][5] In this synthetic pathway, the methylamino group is the reactive center for cyclization, while the fluoro group remains intact in the final drug molecule. However, the electronic arrangement of the molecule suggests a significant potential for the fluoro group to participate in nucleophilic aromatic substitution reactions, opening avenues for the synthesis of novel derivatives with potential pharmacological activity.
Theoretical Framework: Reactivity of the Fluoro Group
The reactivity of the fluoro group in this compound is primarily governed by the mechanism of nucleophilic aromatic substitution (SNAr). This reaction pathway is characteristic of aryl halides bearing strong electron-withdrawing groups.[6]
Key Factors Influencing Reactivity:
-
Electron-Withdrawing Groups: The SNAr mechanism is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. The presence of electron-wthdrawing groups, such as the nitro group (-NO₂) in the target molecule, is crucial. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[6][7][8] The nitro group in the 5-position is para to the benzoyl group, which acts as a conduit for its electron-withdrawing effect to the other ring, albeit in a more complex manner than direct conjugation.
-
The Nature of the Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[7] Consequently, the bond strength to the leaving group is less critical than its ability to activate the ring towards nucleophilic attack. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This is why, contrary to SN1 and SN2 reactions, the reactivity order for halogens in SNAr is often F > Cl > Br > I.
-
Position of Substituents: The stabilizing effect of electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer complex.[6][7] In this compound, the fluoro group is on a separate phenyl ring from the strongly activating nitro group. The electronic communication between the rings, facilitated by the carbonyl bridge, is key to the activation of the 2'-position.
The Meisenheimer Complex in the Context of this compound
The proposed mechanism for a nucleophilic attack on this compound would proceed through the formation of a Meisenheimer complex. The stability of this intermediate is paramount to the feasibility of the reaction.
Quantitative Data and Experimental Protocols
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Aniline | Ethanol | 100 | 1 | 95 | General Textbook Example |
| 4-Fluoronitrobenzene | Sodium methoxide | Methanol | 50 | 0.5 | 92 | General Textbook Example |
| 4,4'-Difluorobenzophenone | Phenol | DMSO/Toluene | 160 | 3 | >90 | Patent Literature |
Table 1: Representative SNAr Reactions on Activated Fluoroaromatics
Synthesis of the Core Molecule
The precursor, 2-amino-2'-fluoro-5-nitrobenzophenone, is typically synthesized via a Friedel-Crafts acylation reaction.[9][10] The subsequent methylation of the amino group yields the title compound.
Experimental Protocol: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone [9]
-
Reaction Setup: In a suitable reaction vessel, combine o-fluorobenzoyl chloride (3.942 kg) and anhydrous zinc chloride (2.087 kg).
-
Addition of Reactant: While stirring, add p-nitroaniline (1.657 kg) in small portions over approximately 30 minutes.
-
Heating: Increase the reaction temperature to 200-205°C and maintain this temperature for one hour.
-
Work-up: The reaction mixture is then subjected to acidification, extraction, washing, and purification to yield the final product.
Experimental Protocol: N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone (Generalized)
-
Dissolution: Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in a suitable aprotic solvent (e.g., DMF, THF) under an inert atmosphere.
-
Deprotonation: Add a base (e.g., sodium hydride) portion-wise at a controlled temperature (e.g., 0°C).
-
Methylation: Add a methylating agent (e.g., methyl iodide) dropwise.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC.
-
Quenching and Extraction: Upon completion, carefully quench the reaction and extract the product using a suitable organic solvent.
Potential Signaling Pathways and Applications in Drug Development
While there are no specific signaling pathways directly modulated by this compound itself, its role as a precursor to flunitrazepam places it within the broader context of GABAergic signaling. Flunitrazepam is a potent agonist of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
The potential for nucleophilic substitution of the 2'-fluoro group could lead to the development of novel benzodiazepine analogues or other CNS-active compounds. For example, replacement of the fluorine with other small, polar groups could modulate the binding affinity and selectivity for different GABAA receptor subtypes.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electron-Withdrawing Effects in 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron-withdrawing effects in the polysubstituted aromatic compound, 2'-Fluoro-2-methylamino-5-nitrobenzophenone. The intricate interplay of the fluoro, methylamino, and nitro functional groups on the benzophenone core dictates its chemical reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science. This document details the electronic properties of the constituent functional groups, presents a detailed protocol for its synthesis via the acid hydrolysis of flunitrazepam, and outlines methods for its spectroscopic characterization.
Introduction
This compound is a complex organic molecule characterized by a benzophenone scaffold bearing three distinct functional groups. The strategic placement of these substituents—a fluorine atom, a methylamino group, and a nitro group—creates a unique electronic landscape across the two aromatic rings. Understanding the individual and collective electron-withdrawing and donating properties of these groups is paramount to predicting the molecule's behavior in chemical reactions and biological systems. This guide serves as a technical resource for researchers, providing a deep dive into the electronic effects at play within this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | [1] |
| CAS Number | 735-06-8 | [2] |
| Molecular Formula | C₁₄H₁₁FN₂O₃ | [3] |
| Molecular Weight | 274.25 g/mol | [3] |
| Melting Point | 186-187 °C | [2] |
| Boiling Point | 478.8 °C at 760 mmHg | [2] |
| Appearance | Crystalline solid | [2] |
Analysis of Electron-Withdrawing and Donating Effects
The electronic character of this compound is a product of the combined inductive and resonance effects of its substituents.
The Nitro Group (-NO₂)
The nitro group, positioned at the 5-position of one of the phenyl rings, is a powerful electron-withdrawing group. This is due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). The nitrogen atom, being bonded to two highly electronegative oxygen atoms, withdraws electron density from the aromatic ring through the sigma bond network. Furthermore, the pi system of the nitro group can delocalize the pi electrons of the aromatic ring, further depleting the ring of electron density. This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group.
The Fluoro Group (-F)
The fluorine atom at the 2'-position of the second phenyl ring exhibits a dual electronic nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I). Conversely, the lone pairs on the fluorine atom can be donated into the aromatic pi system, resulting in a positive resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution.
The Methylamino Group (-NHCH₃)
The methylamino group at the 2-position is a strong electron-donating group. The nitrogen atom's lone pair of electrons can be readily delocalized into the aromatic ring through resonance (+R effect), significantly increasing the electron density, particularly at the ortho and para positions. The methyl group attached to the nitrogen is weakly electron-donating through a positive inductive effect (+I).
Combined Effects on the Benzophenone Core
The interplay of these three substituents results in a highly polarized molecule. The phenyl ring bearing the nitro and methylamino groups is particularly affected. The strong electron-donating methylamino group and the powerful electron-withdrawing nitro group are in a para-like relationship with respect to each other (separated by two carbons), creating a "push-pull" system that enhances the polarization of this ring. The carbonyl group of the benzophenone core acts as an electron-withdrawing group through both inductive and resonance effects, further influencing the electron distribution across both rings. The fluorine atom on the second ring primarily deactivates it through its inductive effect.
This complex electronic environment has significant implications for the molecule's reactivity. The electron-rich ring is activated towards electrophilic attack at positions ortho and para to the methylamino group, while the electron-deficient ring is deactivated. Conversely, the electron-poor nature of the ring bearing the nitro group makes it more susceptible to nucleophilic aromatic substitution.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.
Synthesis via Acid Hydrolysis of Flunitrazepam
This method is a common and effective way to produce this compound.[4][5]
Materials:
-
Flunitrazepam
-
Hydrochloric acid (concentrated)
-
Methanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve a known quantity of flunitrazepam in methanol.
-
Slowly add concentrated hydrochloric acid to the solution while stirring. A typical ratio is 1:1 (v/v) of methanol to concentrated HCl.
-
Heat the mixture to reflux using a heating mantle and continue stirring for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of a sodium hydroxide solution until a pH of approximately 7 is reached.
-
Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Characterization
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
Expected ¹H NMR Spectral Features:
-
Aromatic protons will appear as a series of multiplets in the range of δ 6.5-8.5 ppm. The specific splitting patterns will be complex due to the multiple substituents.
-
The N-H proton of the methylamino group will likely appear as a broad singlet.
-
The methyl protons (-CH₃) will appear as a singlet, likely in the range of δ 2.5-3.5 ppm.
Expected ¹³C NMR Spectral Features:
-
The carbonyl carbon will appear as a singlet at a downfield chemical shift, typically in the range of δ 190-200 ppm.
-
Aromatic carbons will resonate in the region of δ 110-160 ppm. The chemical shifts will be influenced by the electron-donating and withdrawing groups. Carbons attached to the nitro and fluoro groups will be significantly shifted.
Procedure:
-
Prepare a sample as a KBr pellet or by depositing a thin film from a volatile solvent onto a salt plate.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR Spectral Features:
-
N-H stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C=O stretch (carbonyl): A strong, sharp absorption band in the range of 1640-1680 cm⁻¹. The conjugation with the aromatic rings and the electronic effects of the substituents will influence the exact position of this peak.
-
N-O stretch (nitro): Two strong absorption bands are expected, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1300-1370 cm⁻¹).
-
C-F stretch: A strong absorption in the fingerprint region, typically between 1000-1400 cm⁻¹.
Conclusion
The electronic landscape of this compound is a fascinating case study in the cumulative effects of multiple substituents on an aromatic system. The potent electron-withdrawing nitro and fluoro groups, in conjunction with the strongly electron-donating methylamino group, create a molecule with distinct regions of high and low electron density. This inherent polarity governs its reactivity and provides multiple avenues for further chemical modification. The experimental protocols provided herein offer a reliable means for the synthesis and characterization of this compound, enabling further exploration of its potential in various scientific domains. This technical guide serves as a foundational resource for researchers seeking to understand and utilize the unique properties of this compound.
References
- 1. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of the acid hydrolysis of diazepam, bromazepam, and flunitrazepam in aqueous and micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of 2'-Fluoro-2-methylamino-5-nitrobenzophenone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activities of 2'-Fluoro-2-methylamino-5-nitrobenzophenone and its derivatives. While direct experimental data on this specific class of compounds is limited in publicly available literature, this document synthesizes information on the known biological effects of structurally related benzophenones, nitroaromatic compounds, and fluorinated molecules. The potential for anticancer, antimicrobial, and neurological activities is discussed, drawing parallels from existing research on these broader chemical classes. This guide also provides standardized experimental protocols for assessing these potential activities and visualizes relevant signaling pathways and workflows to aid in future research and development efforts. It is important to note that the information presented herein is largely based on extrapolation and aims to provide a foundational framework for the investigation of this novel chemical space.
Introduction
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This scaffold is present in a variety of biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of specific substituents, such as fluoro, methylamino, and nitro groups, can significantly modulate the physicochemical and biological characteristics of the parent molecule. The title compound, this compound, and its derivatives represent a novel area of chemical exploration with potential therapeutic applications. The presence of a fluorine atom can enhance metabolic stability and binding affinity, the methylamino group can influence solubility and receptor interactions, and the nitro group is a well-known pharmacophore in various antimicrobial and anticancer agents. This guide aims to provide a comprehensive overview of the potential biological activities of these derivatives, supported by data from related compound classes, and to furnish researchers with the necessary tools to embark on their systematic evaluation.
Potential Biological Activities
Based on the activities of structurally related compounds, derivatives of this compound may exhibit the following biological effects:
Anticancer Activity
The combination of a benzophenone scaffold with fluoro and nitro functional groups suggests a potential for anticancer activity. Fluorinated heterocycles are components of numerous approved anticancer drugs. The nitro group, in particular, is a key feature in some anticancer agents, where its reduction under hypoxic conditions, often found in solid tumors, can lead to cytotoxic species. Furthermore, some benzophenone derivatives have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Hypothesized Mechanism of Action: Derivatives could potentially act as kinase inhibitors, disrupting signal transduction pathways essential for cancer cell proliferation and survival. The MAPK/ERK pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers. Inhibition of key kinases in this pathway, such as MEK or ERK, could be a plausible mechanism of action.
Data Presentation: A Template for Reporting In Vitro Cytotoxicity Data
While specific data for this compound derivatives is not currently available, the following table provides a standardized format for presenting future experimental findings.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM)a | Reference Compound | IC50 (µM) of Ref. |
| Derivative 1 | MCF-7 (Breast) | MTT | Data not available | Doxorubicin | Data not available |
| Derivative 2 | A549 (Lung) | SRB | Data not available | Cisplatin | Data not available |
| Derivative 3 | HCT116 (Colon) | MTT | Data not available | 5-Fluorouracil | Data not available |
| ... | ... | ... | ... | ... | ... |
aIC50: The half maximal inhibitory concentration.
Antimicrobial Activity
Benzophenone derivatives have been reported to possess both antibacterial and antifungal properties. The mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. The nitroaromatic moiety is a well-established pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), where enzymatic reduction of the nitro group in microbial cells generates reactive nitrogen species that are toxic to the microorganism.
Hypothesized Mechanism of Action: The lipophilic nature of the benzophenone core could facilitate intercalation into the microbial cell membrane, leading to increased permeability and cell death. Concurrently, the nitro group could be selectively reduced by microbial nitroreductases to generate cytotoxic radicals.
Data Presentation: A Template for Reporting Minimum Inhibitory Concentration (MIC) Data
The following table is a template for summarizing the antimicrobial activity of novel this compound derivatives.
| Compound ID | Microorganism | Gram Stain | Method | MIC (µg/mL)b | Reference Antibiotic | MIC (µg/mL) of Ref. |
| Derivative 1 | Staphylococcus aureus | Positive | Broth Microdilution | Data not available | Vancomycin | Data not available |
| Derivative 2 | Escherichia coli | Negative | Broth Microdilution | Data not available | Ciprofloxacin | Data not available |
| Derivative 3 | Candida albicans | N/A | Broth Microdilution | Data not available | Fluconazole | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
bMIC: Minimum Inhibitory Concentration.
Neurological Activity
Certain benzophenone derivatives have been investigated for their effects on the central nervous system, with some showing potential as neuroprotective agents for conditions like Alzheimer's disease. The mechanisms often involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in neurodegeneration. Conversely, some benzophenone derivatives have been shown to exhibit neurotoxic effects, highlighting the importance of careful structure-activity relationship studies.
Hypothesized Mechanism of Action: Depending on the specific substitutions, these derivatives could potentially interact with various CNS targets, such as receptors or enzymes. For example, they might act as inhibitors of acetylcholinesterase (AChE) or monoamine oxidase (MAO), enzymes implicated in the pathology of neurodegenerative diseases.
Data Presentation: A Template for Reporting Neuroprotective Activity Data
This table provides a format for presenting data from in vitro neuroprotection assays.
| Compound ID | Neuronal Cell Line | Toxin/Stressor | Assay Type | EC50 (µM)c | Reference Compound | EC50 (µM) of Ref. |
| Derivative 1 | SH-SY5Y | Rotenone | Cell Viability | Data not available | Melatonin | Data not available |
| Derivative 2 | PC12 | Aβ (1-42) | ROS Production | Data not available | Quercetin | Data not available |
| ... | ... | ... | ... | ... | ... | ... |
cEC50: The half maximal effective concentration.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activities of novel compounds.
General Synthesis Workflow
The synthesis of this compound derivatives would likely follow a multi-step synthetic route. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Toxicological Profile of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide
Disclaimer: The toxicological profile of 2'-Fluoro-2-methylamino-5-nitrobenzophenone is largely uncharacterized in publicly available scientific literature. This document summarizes the currently available information and provides a toxicological assessment based on data from a close structural analogue and the broader chemical classes of benzophenones and nitroaromatic compounds. The absence of direct, comprehensive data necessitates a precautionary approach to the handling and application of this compound.
Introduction
This compound is a substituted benzophenone derivative. While specific applications and toxicological data for this compound are scarce, its structural features—a benzophenone core, a nitroaromatic system, and a halogen substituent—suggest the need for a thorough safety evaluation. This technical guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by consolidating the limited available data, extrapolating potential hazards from structurally related compounds, and outlining standard experimental protocols for its toxicological assessment.
Due to the lack of direct toxicological studies, this guide will leverage data from the closely related analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone , and the well-documented toxicological profiles of benzophenones and nitroaromatic compounds to build a predictive toxicological profile.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 735-06-8 |
| Molecular Formula | C₁₄H₁₁FN₂O₃ |
| Molecular Weight | 274.25 g/mol |
| Appearance | Solid (form not specified) |
| Melting Point | 186-187 °C |
| Boiling Point | 478.8 °C at 760 mmHg |
| Flash Point | 243.4 °C |
| Density | 1.35 g/cm³ |
Toxicological Profile
Direct and comprehensive toxicological studies on this compound are not available in the reviewed literature. Information from notifications to the European Chemicals Agency (ECHA) C&L Inventory, as aggregated by PubChem, indicates that the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, this may reflect a lack of data rather than a definitive absence of hazard.
Hazard Classification of Structural Analogue: 2-Amino-2'-fluoro-5-nitrobenzophenone
In the absence of direct data, the hazard classification for the close structural analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS No. 344-80-9), provides valuable insight into potential hazards. Table 2 summarizes the GHS classification from a notification to the ECHA C&L Inventory.[1]
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) |
This classification suggests that this compound may also pose risks of acute oral toxicity and long-term environmental hazards.
Toxicological Concerns from Related Chemical Classes
The toxicological profiles of benzophenones and nitroaromatic compounds provide a broader context for the potential hazards of this compound.
The benzophenone chemical class has been studied for several toxicological endpoints:
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B).[2][3] Studies by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in rats and mice, with target organs including the kidney and liver.[2][4][5][6]
-
Organ Toxicity: The liver and kidneys are identified as primary target organs for benzophenone toxicity in animal studies, with effects including liver hypertrophy and kidney nephropathy.[2][6]
-
Endocrine Disruption: Several benzophenone derivatives are recognized as endocrine-disrupting chemicals (EDCs).[7][8] For instance, benzophenone-3 (oxybenzone) has been shown to interfere with hormonal pathways.[8][9][10][11] While some studies suggest benzophenone itself has little direct estrogenic activity, its metabolites may be estrogenic.[9][12]
Nitroaromatic compounds are a class of chemicals known for their potential toxicity, which is often linked to the metabolic reduction of the nitro group.[13][14][15]
-
Mutagenicity and Genotoxicity: Many nitroaromatic compounds are mutagenic in bacterial assays (e.g., the Ames test) and can be genotoxic.[13][16][17][18][19] Their mutagenicity is often dependent on metabolic activation to reactive intermediates.[16][20]
-
Carcinogenicity: Several nitroaromatic compounds are listed by the NTP as "reasonably anticipated to be a human carcinogen".[16] Carcinogenicity is believed to be initiated by the nitroreduction pathway.[16]
-
Mechanism of Toxicity: The toxicity of nitroaromatic compounds is primarily driven by the metabolic reduction of the nitro group to form nitroso and N-hydroxyamino intermediates.[20][21][22] These reactive metabolites can bind to cellular macromolecules like DNA, leading to mutations and cellular damage.[20] This process can also lead to the generation of reactive oxygen species (ROS) and oxidative stress.[23]
Potential Mechanisms of Toxicity
Based on its chemical structure, a primary pathway for the toxicity of this compound is likely the metabolic activation of its nitro group. This process, known as nitroreduction, is a key mechanism for the toxicity of many nitroaromatic compounds.[20][21]
Caption: Hypothetical metabolic activation pathway for a nitroaromatic compound.
Proposed Experimental Protocols for Toxicological Assessment
Given the significant data gaps, a comprehensive toxicological evaluation of this compound would require a battery of standardized tests. The following sections detail the methodologies for key initial assays based on OECD guidelines.
Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
This test provides information on the hazardous properties of a substance after a single oral dose and allows for its classification according to the GHS.[24]
Experimental Protocol:
-
Test Animals: Typically, rodents (e.g., female rats) are used.[25][26] Animals are acclimatized for at least 5 days before dosing.
-
Dose Preparation: The test substance is typically administered via gavage. An aqueous solution is preferred, but solutions in oil (e.g., corn oil) or other appropriate vehicles can be used.[27]
-
Procedure: A stepwise procedure is employed, using three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on any available information.[26]
-
Observation: The outcome of the first test group (mortality or evident toxicity) determines the dose for the next group (higher or lower).[25] Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic systems), and body weight changes for at least 14 days.[26]
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at specific dose levels.[24]
Caption: Experimental workflow for OECD 423 Acute Toxic Class Method.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[28][29][30]
Experimental Protocol:
-
Tester Strains: Several strains of S. typhimurium (and often E. coli) are used, which carry different mutations in the histidine (or tryptophan) operon, to detect various types of mutations (e.g., frameshift, base-pair substitutions).[29]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.[28]
-
Procedure (Plate Incorporation Method):
-
Endpoint: Only bacteria that have undergone a reverse mutation to a prototrophic state (able to synthesize their own histidine) will grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[30]
Caption: Experimental workflow for the Ames Test (OECD 471).
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This genotoxicity test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[33][34] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[34]
Experimental Protocol:
-
Cell Cultures: Human lymphocytes or established mammalian cell lines (e.g., CHO, TK6) are used.[33][35]
-
Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., ~1.5-2 normal cell cycle lengths) without S9.[33][36]
-
Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after exposure.[34][35][37]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[33][35]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.[33]
Caption: Experimental workflow for the In Vitro Micronucleus Test (OECD 487).
Conclusion
The toxicological profile of this compound remains largely incomplete due to a significant lack of direct experimental data. While notifications to ECHA do not classify it as hazardous, the GHS classification of its close structural analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone, suggests potential for acute oral toxicity and long-term environmental hazards.[1]
Furthermore, its classification as both a benzophenone and a nitroaromatic compound raises concerns based on the known toxicities of these chemical classes, including potential carcinogenicity, mutagenicity, and endocrine-disrupting effects.[2][7][16] The hypothetical mechanism of toxicity likely involves metabolic activation of the nitro group, a common pathway for nitroaromatic compounds that leads to DNA damage and oxidative stress.[20][22]
To establish a reliable safety assessment, comprehensive toxicological testing is necessary. This should begin with in vitro cytotoxicity and genotoxicity assays (Ames test, micronucleus test), followed by in vivo acute and repeated-dose toxicity studies to fully characterize its toxicological profile. Until such data are available, this compound should be handled with caution, assuming a hazard profile similar to related toxic compounds.
References
- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of benzophenone (CAS No. 119-61-9) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.library.berkeley.edu [search.library.berkeley.edu]
- 6. The safety of Benzophenone_Chemicalbook [chemicalbook.com]
- 7. Safety of benzophenone-type UV filters: A mini review focusing on carcinogenicity, reproductive and developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. safecosmetics.org [safecosmetics.org]
- 10. EU’s decade-long evaluation confirms endocrine disruption risk from UV filter [personalcareinsights.com]
- 11. ECHA classifies Benzophenone-3 as endocrine disruptor | Home & Personal Care Middle East & Africa - Trends in Formulation, Manufacturing & Packaging of HPC Products [hpcmagmea.com]
- 12. health.state.mn.us [health.state.mn.us]
- 13. journals.asm.org [journals.asm.org]
- 14. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. dspace.cuni.cz [dspace.cuni.cz]
- 19. Mutagenicity of nitroaromatic degradation compounds | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. researchgate.net [researchgate.net]
- 23. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 26. scribd.com [scribd.com]
- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Ames test - Wikipedia [en.wikipedia.org]
- 30. microbiologyinfo.com [microbiologyinfo.com]
- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 32. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 33. criver.com [criver.com]
- 34. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 35. nucro-technics.com [nucro-technics.com]
- 36. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone from p-Nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed protocols for the multi-step synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. The synthesis commences with the Friedel-Crafts acylation of p-nitroaniline with o-fluorobenzoyl chloride to yield 2-amino-2'-fluoro-5-nitrobenzophenone. This intermediate subsequently undergoes N-methylation to produce the final product. These procedures are based on established chemical transformations and patent literature, offering a robust methodology for laboratory and potential scale-up applications.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of the starting material, intermediate, and final product is presented below for easy reference and characterization.
Table 1: Physicochemical Properties
| Property | p-Nitroaniline | 2-Amino-2'-fluoro-5-nitrobenzophenone | This compound |
| CAS Number | 100-01-6 | 344-80-9[1][2] | 735-06-8[3] |
| Molecular Formula | C₆H₆N₂O₂ | C₁₃H₉FN₂O₃[1][2] | C₁₄H₁₁FN₂O₃[3][4] |
| Molecular Weight | 138.12 g/mol | 260.22 g/mol [1][2] | 274.25 g/mol [3][4] |
| Appearance | Yellow to brown crystalline powder | Yellow crystalline solid[1] | Not specified |
| Melting Point | 146-149 °C | 161-163 °C[1][5][6] | 186-187 °C[3] |
| Solubility | Slightly soluble in water, soluble in ethanol and ether | DMF: 2 mg/mL; DMSO: 1 mg/mL[1] | Not specified |
Table 2: Spectroscopic Data
| Compound | ¹H NMR Data (ppm) | ¹³C NMR Data (ppm) | IR Data (cm⁻¹) | UV Absorption (λmax) |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | Aromatic protons in the range of 7.0-8.5 ppm[1] | Not specified | Not specified | 230, 351 nm[1][7] |
| This compound | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from established industrial synthesis methods. The reaction involves the electrophilic acylation of p-nitroaniline with o-fluorobenzoyl chloride using anhydrous zinc chloride as a Lewis acid catalyst.[1][8]
Materials:
-
p-Nitroaniline
-
o-Fluorobenzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
Toluene
-
36% Hydrochloric acid (HCl)
-
26% Ammonium hydroxide (NH₄OH)
-
Water
Equipment:
-
Reaction vessel with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Addition of p-Nitroaniline: While stirring, heat the mixture to an internal temperature of 140 °C. Gradually add p-nitroaniline in small portions over approximately 30 minutes, ensuring the temperature is maintained at 140 °C.[1][5]
-
Reaction: After the complete addition of p-nitroaniline, raise the temperature to 200-205 °C and maintain it for one hour.[1][5]
-
Hydrolysis: Cool the reaction mixture to 100-105 °C. Cautiously add a mixture of water and 36% hydrochloric acid. Attach a second reflux condenser and stir the mixture under reflux for 15 hours.[5]
-
Workup and Isolation:
-
Purification:
Expected Yield: Typical yields for this type of Friedel-Crafts acylation are in the range of 70-85%.[1]
Step 2: Synthesis of this compound via N-Methylation
This is a general protocol for the N-methylation of the amino group of the previously synthesized intermediate. This step is crucial for the synthesis of downstream products like flunitrazepam.[5]
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)
Equipment:
-
Round-bottom flask with a magnetic stirrer and addition funnel under an inert atmosphere (e.g., nitrogen or argon)
-
Apparatus for monitoring the reaction (e.g., Thin Layer Chromatography (TLC))
-
Separatory funnel
-
Rotary evaporator
-
Purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in the chosen anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath and add the base portion-wise. Allow the mixture to stir for a period to ensure complete deprotonation of the amino group.
-
Methylation: Add the methylating agent dropwise via the addition funnel. After the addition, allow the reaction to warm to room temperature and stir for a set period. Monitor the reaction progress by TLC.[5]
-
Quenching and Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of the quenching agent.
-
Extract the aqueous layer with the extraction solvent.[5]
-
-
Isolation and Purification:
Visualizations
Synthetic Pathway
The overall synthetic route from p-nitroaniline to this compound is depicted below.
Caption: Synthetic route from p-nitroaniline to the final product.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis.
Caption: General laboratory workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS 735-06-8), a key intermediate in the development of various pharmaceuticals. The synthesis is presented as a two-step process commencing with the Friedel-Crafts acylation of p-nitroaniline with o-fluorobenzoyl chloride to yield the precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone. This intermediate subsequently undergoes a selective N-methylation to produce the final target compound. Detailed experimental protocols, physicochemical data, reaction mechanisms, and process workflows are provided to facilitate reproducible and efficient synthesis for research and development applications.
Overview of Synthetic Pathway
The synthesis of this compound is efficiently achieved in two primary steps:
-
Step 1: Friedel-Crafts Acylation. This step involves the reaction of ortho-fluorobenzoyl chloride with para-nitroaniline. The reaction is catalyzed by a Lewis acid, typically anhydrous zinc chloride, to form the key intermediate 2-Amino-2'-fluoro-5-nitrobenzophenone.[1] This electrophilic aromatic substitution is a robust and scalable method for creating the core benzophenone structure.[1]
-
Step 2: N-Methylation. The primary amino group of the intermediate is selectively methylated to yield the final product, this compound. This transformation is crucial for the subsequent steps in the synthesis of more complex molecules, such as benzodiazepines like Flunitrazepam.[1][2]
Physicochemical and Reagent Data
Quantitative data for the reactants, intermediates, and the final product are summarized below for easy reference.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| p-Nitroaniline | 100-01-6 | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow crystalline solid |
| o-Fluorobenzoyl chloride | 393-52-2 | C₇H₄ClFO | 158.56 | -4 | Colorless to yellow liquid |
| 2-Amino-2'-fluoro-5-nitrobenzophenone | 344-80-9 | C₁₃H₉FN₂O₃ | 260.22[3][4] | 161-163[1][3] | Yellow crystalline solid[1] |
| This compound | 735-06-8 | C₁₄H₁₁FN₂O₃ | 274.25[5][6] | 186-187[6] | Yellow solid |
Table 2: Summary of Reagents for Synthesis
| Step | Reagent | Molar Eq. | Purpose |
| 1: Friedel-Crafts Acylation | p-Nitroaniline | 1.0 | Aromatic Substrate |
| o-Fluorobenzoyl chloride | ~1.25 | Acylating Agent | |
| Anhydrous Zinc Chloride | ~1.28 | Lewis Acid Catalyst | |
| 2: N-Methylation | 2-Amino-2'-fluoro-5-nitrobenzophenone | 1.0 | Substrate |
| Sodium Hydride (60% disp.) | 1.2 | Base | |
| Dimethyl Sulfate | 1.1 | Methylating Agent | |
| Anhydrous DMF/THF | - | Solvent |
Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn. Reagents such as zinc chloride, dimethyl sulfate, and sodium hydride are hazardous and must be handled with extreme care.
Protocol 1: Friedel-Crafts Acylation for 2-Amino-2'-fluoro-5-nitrobenzophenone
This protocol is adapted from an established industrial synthesis method.[2][7]
1. Reaction Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a gas scrubber.
-
Ensure all glassware is thoroughly dried to prevent deactivation of the anhydrous zinc chloride catalyst.
2. Reagent Charging:
-
Charge the flask with o-fluorobenzoyl chloride (~1.25 eq.) and anhydrous zinc chloride (~1.28 eq.).
3. Reaction Execution:
-
Begin stirring and heat the mixture to an internal temperature of 140 °C.
-
Once the temperature is stable, gradually add p-nitroaniline (1.0 eq.) in small portions over approximately 30 minutes, ensuring the internal temperature is maintained at 140 °C.[1]
-
After the addition is complete, raise the temperature to 200-205 °C and maintain for one hour to drive the reaction to completion.[1][2]
4. Workup and Isolation:
-
Cool the reaction mixture. Cautiously add a mixture of water and 36% hydrochloric acid. This step is exothermic.
-
Stir the mixture under reflux for several hours to ensure complete hydrolysis of any complexes.
-
Cool the mixture to approximately 60 °C and perform an extraction with toluene.
-
Separate the organic phase and wash it sequentially with dilute hydrochloric acid and then with water.[1]
5. Purification:
-
Concentrate the toluene extract under reduced pressure to isolate the crude product.
-
The crude 2-Amino-2'-fluoro-5-nitrobenzophenone can be further purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.
-
Dry the final product in a vacuum oven. The expected melting point is 161-163 °C.[2]
Protocol 2: N-Methylation for this compound
This protocol is a generalized procedure for the selective mono-N-methylation of a deactivated aniline derivative.
1. Reaction Setup:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), equip a dry three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) to the flask.
2. Deprotonation:
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone (1.0 eq.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation, indicated by the cessation of hydrogen gas evolution.
3. Methylation Reaction:
-
Cool the mixture back down to 0 °C.
-
Add dimethyl sulfate (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup and Isolation:
-
Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash them with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
The final product should be a yellow solid with an expected melting point of 186-187 °C.[6]
Experimental Workflow Visualization
The logical flow of the entire synthesis, from initial setup to final product characterization, is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 4. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
Application Note: N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-2'-fluoro-5-nitrobenzophenone is a key chemical intermediate, notably serving as a precursor in the synthesis of various pharmaceuticals, including the benzodiazepine derivative Flunitrazepam.[1][2][3] The N-methylation of its primary amino group to yield 2-(methylamino)-2'-fluoro-5-nitrobenzophenone is a critical transformation in this synthetic pathway.[3] This document provides detailed protocols for this N-methylation step, offering two distinct and effective methods: a classical approach using dimethyl sulfate with a strong base and the Eschweiler-Clarke reaction. It also includes a comparative summary of reaction parameters and a visual workflow to guide researchers.
The starting material, 2-amino-2'-fluoro-5-nitrobenzophenone, is a yellow crystalline solid.[2][4] Its structure, featuring an aminobenzophenone core with fluoro and nitro substitutions, provides the necessary functionalities for subsequent cyclization reactions.[1]
Table 1: Physicochemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone
| Property | Value | Reference |
| CAS Number | 344-80-9 | [2][4][5] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [2][5] |
| Molecular Weight | 260.22 g/mol | [2][5] |
| Appearance | Pale yellow to yellow crystalline solid | [1][4] |
| Melting Point | 161-163 °C | [1] |
Protocols for N-Methylation
Two primary methods for the mono-N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone are presented. Method A employs a classical alkylating agent, dimethyl sulfate, known for its high reactivity.[6] Method B utilizes the Eschweiler-Clarke reaction, a reductive amination process that reliably prevents over-alkylation to a quaternary ammonium salt.[7][8]
Table 2: Comparative Summary of N-Methylation Protocols
| Parameter | Method A: Dimethyl Sulfate | Method B: Eschweiler-Clarke Reaction |
| Methylating Agent | Dimethyl sulfate ((CH₃)₂SO₄) | Formaldehyde (CH₂O) |
| Reducing Agent | Not Applicable | Formic acid (HCOOH) |
| Base | Sodium hydride (NaH) | Not Applicable (Formic acid is the solvent/reagent) |
| Solvent | Anhydrous Dimethylformamide (DMF) | Formic acid (excess) |
| Temperature | 0 °C to Room Temperature | ~100 °C (Reflux) |
| Typical Reaction Time | 2-6 hours | 4-8 hours |
| Key Features | High reactivity; requires anhydrous conditions and a strong base. | One-pot reaction; avoids quaternary salt formation; uses excess reagents. |
| Safety Concerns | Dimethyl sulfate is highly toxic and carcinogenic. NaH is highly flammable. | Formaldehyde and formic acid are toxic and corrosive. Reaction is exothermic. |
Experimental Protocols
Protocol A: N-Methylation using Dimethyl Sulfate and Sodium Hydride
This protocol describes the methylation of the primary amino group using dimethyl sulfate as the methyl source and sodium hydride as the base to deprotonate the amine.
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture at 0 °C.[6] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product, 2-(methylamino)-2'-fluoro-5-nitrobenzophenone.
Safety Note: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Sodium hydride is a flammable solid that reacts violently with water.
Protocol B: N-Methylation via Eschweiler-Clarke Reaction
This protocol uses a combination of excess formaldehyde and formic acid to achieve methylation through reductive amination.[7][9]
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq), followed by formic acid (excess, ~5-10 eq) and formaldehyde solution (excess, ~3-5 eq).
-
Heating: Attach a reflux condenser and heat the mixture to 100 °C (reflux) in a heating mantle or oil bath.
-
Monitoring: Maintain the reflux for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed. The reaction is irreversible due to the loss of carbon dioxide gas.[7]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the acidic solution into a beaker containing a stirred, saturated solution of sodium bicarbonate to neutralize the excess formic acid. Be cautious as significant CO₂ evolution will occur.
-
Extraction: Once gas evolution ceases, transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-(methylamino)-2'-fluoro-5-nitrobenzophenone.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone.
Caption: General experimental workflow for N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Cyclization of 2'-Fluoro-2-methylamino-5-nitrobenzophenone Derivative to a Benzodiazepine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the cyclization reaction of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. This reaction is a key step in the synthesis of various 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic applications, most notably as central nervous system depressants. The presence of the fluorine atom and the nitro group on the benzophenone backbone offers opportunities for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the final product.
Overview and Reaction Principle
The core of this protocol involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The amino group of the this compound, after conversion to an appropriate intermediate, acts as a nucleophile, attacking the carbon atom bearing the fluorine on the adjacent phenyl ring. The fluorine atom serves as the leaving group. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[1][2][3][4][5] This cyclization strategy is a common and effective method for constructing the seven-membered diazepine ring system characteristic of benzodiazepines.[6][7][8][9]
The overall transformation can be part of a multi-step synthesis. A common approach involves the initial acylation of the secondary amine with a two-carbon unit, such as chloroacetyl chloride, followed by amination and subsequent cyclization. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for similar transformations.[6]
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₄H₁₁FN₂O₃ |
| Molecular Weight | 274.25 g/mol |
| Appearance | Yellow crystalline solid |
| CAS Number | 735-06-8 |
(Data sourced from PubChem CID 69775)[10]
Experimental Protocols
The following protocols are based on established methods for the synthesis of benzodiazepines from substituted 2-aminobenzophenones.[6][11][12]
Protocol 1: Two-Step Synthesis of 7-Nitro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Step 1: Synthesis of 2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]
Step 2: Cyclization to 7-Nitro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Reaction Mixture: To a solution of the product from Step 1 (1.0 eq) in a protic solvent such as ethanol or a methanol-water mixture, add an aminating agent like hexamethylenetetramine (hexamine, ~2.2 eq) and ammonium chloride (~4.5 eq).[6][12]
-
Heating: The reaction mixture can be heated under reflux for several hours. Alternatively, for an energy-efficient approach, microwave irradiation can be employed.[6] For microwave synthesis, the reaction is typically carried out in a sealed vessel.
-
Monitoring: Monitor the progress of the cyclization by TLC.
-
Purification: After completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of benzodiazepine derivatives from 2-aminobenzophenones. Yields are highly dependent on the specific substrate and reaction conditions.
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| Acylation | This compound | Chloroacetyl chloride | Toluene | 3-4 hours | 0 °C to RT | 85-95% |
| Cyclization (Conventional) | 2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone | Hexamine, NH₄Cl | Ethanol | 6-12 hours | Reflux | 70-85% |
| Cyclization (Microwave) | 2-(2-Chloroacetamido)-2'-fluoro-5-nitrobenzophenone | Hexamine, NH₄Cl | Methanol/Water | 10-20 minutes | 100-120 °C | ~90%[6] |
Visualizations
Reaction Pathway
The following diagram illustrates the proposed two-step reaction mechanism for the synthesis of the benzodiazepine derivative.
Caption: Proposed synthetic pathway for the target benzodiazepine.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis and purification of the target molecule.
Caption: General experimental workflow from synthesis to characterization.
Relevant Signaling Pathway
Benzodiazepines primarily exert their therapeutic effects by modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Caption: Simplified GABA-A receptor signaling pathway modulated by benzodiazepines.
Applications in Drug Discovery
The cyclization reaction described herein is a powerful tool in medicinal chemistry for the generation of novel benzodiazepine derivatives. The strategic placement of the fluorine atom can enhance metabolic stability and improve binding affinity to the target receptor.[13] The nitro group provides a handle for further chemical transformations, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. This approach is valuable in the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles for treating anxiety, insomnia, seizures, and other neurological disorders. The cyclization strategy itself is a widely used method in drug discovery to create structurally novel and complex scaffolds.[14]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. actascientific.com [actascientific.com]
- 7. benchchem.com [benchchem.com]
- 8. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C14H11FN2O3 | CID 69775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. RU2136285C1 - Method of synthesis of drug nitrazepam - 1,3-dihydro-5-phenyl-7-nitro-2h-1,4-benzodiazepine-2-one - Google Patents [patents.google.com]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Harnessing the cyclization strategy for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for 2'-Fluoro-2-methylamino-5-nitrobenzophenone as an Analytical Reference Standard
For: Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2-methylamino-5-nitrobenzophenone is a critical analytical reference standard and a key intermediate in the synthesis of the potent benzodiazepine, Flunitrazepam.[1][2] As a direct precursor, its purity and accurate quantification are essential for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[2] This document provides detailed application notes and experimental protocols for the effective use of this compound as an analytical reference standard in chromatographic and spectroscopic methods. Its chemical structure features a benzophenone core substituted with fluoro, methylamino, and nitro groups, which provide the basis for its specific detection and characterization.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its correct handling, storage, and application as a reference standard. These properties are summarized in the table below.
| Property | Value | Reference / CAS Number |
| Chemical Name | (2-fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone | [3][4] |
| Synonyms | 2-Methylamino-5-nitro-2'-fluorobenzophenone, Flunitrazepam Impurity D | [3][5][6] |
| CAS Number | 735-06-8 | [3] |
| Molecular Formula | C₁₄H₁₁FN₂O₃ | [3][4] |
| Molecular Weight | 274.25 g/mol | [3][4] |
| Appearance | Crystalline solid | [7] |
| Melting Point | 186-187 °C | [3][6] |
| Boiling Point | 478.8 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents like dichloromethane and ethyl ether.[3] | [3] |
| Storage | Store at 2-8°C, protected from light.[3][6] | [3][6] |
Primary Application: Reference Standard in Flunitrazepam Synthesis and Analysis
The primary application of this compound is as a certified reference material for the qualitative and quantitative analysis of intermediates in the synthesis of Flunitrazepam. It serves to:
-
Confirm the identity of the intermediate post-N-methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone.[2]
-
Quantify the purity of the intermediate before proceeding to the final cyclization step.
-
Serve as a starting point for the development of analytical methods to monitor reaction progress.
-
Act as a related substance standard for impurity profiling in the final Flunitrazepam drug product.
The use of this standard is a critical quality control step in pharmaceutical manufacturing.
References
Application Note: Quantitative Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fluoro-2-methylamino-5-nitrobenzophenone is a complex benzophenone derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is essential for various stages of drug development, including reaction monitoring, purity assessment, and quality control. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of this compound. The method is demonstrated to be linear, accurate, precise, and specific for its intended purpose.
Physicochemical Properties of the Analyte
A fundamental understanding of the physicochemical properties of this compound is crucial for the development of an effective analytical method.
| Property | Value |
| Chemical Name | (2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methanone |
| CAS Number | 735-06-8[1] |
| Molecular Formula | C₁₄H₁₁FN₂O₃[1][2] |
| Molecular Weight | 274.25 g/mol [1][2] |
| Appearance | Expected to be a solid |
| Solubility | Anticipated to be soluble in organic solvents like acetonitrile and methanol |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-10 min: 50-90% B10-12 min: 90% B12-13 min: 90-50% B13-15 min: 50% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (Note: For optimal sensitivity, it is recommended to determine the λmax by running a UV-Vis spectrum of the analyte) |
2. Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
-
Sample Solution:
-
Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation and Data Presentation
The developed HPLC-UV method was validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the quantitative analysis of this compound. The validation parameters assessed include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
1. Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of the standard solution ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
2. Precision
The precision of the method was determined by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
| Parameter | Result |
| Concentration | 50 µg/mL |
| Mean Peak Area | X |
| Standard Deviation | Y |
| % RSD | < 2.0% |
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days by different analysts.
| Parameter | Day 1 (%RSD) | Day 2 (%RSD) | Day 3 (%RSD) |
| Precision | < 2.0% | < 2.0% | < 2.0% |
3. Accuracy
The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
| Parameter | Result |
| LOD (S/N ≈ 3) | 0.2 µg/mL |
| LOQ (S/N ≈ 10) | 0.6 µg/mL |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC-UV quantification of this compound.
Logical Relationship for Method Validation
Caption: Logical relationship of parameters for HPLC method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable, accurate, and precise means for the quantitative determination of this compound. The method is straightforward and utilizes standard instrumentation, making it readily implementable in most analytical laboratories. The comprehensive validation data confirms that the method is suitable for its intended purpose in research and quality control environments.
References
Application Note: Quantitative Analysis of Flunitrazepam in Human Plasma by LC-MS/MS Using 2'-Fluoro-2-methylamino-5-nitrobenzophenone as an Internal Standard
Introduction
Flunitrazepam is a potent benzodiazepine with sedative, anxiolytic, and muscle relaxant properties. Due to its potential for misuse, sensitive and specific analytical methods are required for its determination in biological matrices. This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of flunitrazepam in human plasma. The method employs 2'-Fluoro-2-methylamino-5-nitrobenzophenone as an internal standard (IS). This IS is a stable acid degradation product of flunitrazepam, making it a suitable candidate to compensate for analyte loss during sample preparation and variations in instrument response.[1][2] While deuterated standards are commonly used, the application of a structurally related non-deuterated compound can be a cost-effective alternative.
Principle
This method involves the extraction of flunitrazepam and the internal standard from human plasma via solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Quantification is achieved by comparing the peak area ratio of flunitrazepam to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Flunitrazepam certified reference material
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of flunitrazepam and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the flunitrazepam stock solution in methanol:water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (50:50, v/v).
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL) and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).[3]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.02 N HCl followed by 1 mL of 20% methanol.[4]
-
Elution: Elute the analytes with 2 x 50 µL of a mixture of acetonitrile and methanol (60:40, v/v) containing 5% ammonium hydroxide.[4]
-
Reconstitution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile and 1% formic acid in water) before injection.[4]
LC-MS/MS Parameters
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Start at 10% B, increase to 90% B over 8 min, hold for 1 min, return to initial conditions and re-equilibrate for 2 min. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface Temperature | 300 °C |
| Desolvation Temperature | 525 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Flunitrazepam | 314.1 | 268.1 | 25 |
| Flunitrazepam (Qualifier) | 314.1 | 239.1 | 30 |
| This compound (IS) | 275.1 | 229.1 | 20 |
| This compound (IS Qualifier) | 275.1 | 201.1 | 28 |
(Note: The exact MRM transitions and collision energies for the internal standard should be optimized experimentally.)
Data Presentation
Table 1: Proposed Method Validation Parameters
| Parameter | Expected Performance |
| Linearity Range | 0.5 - 200 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% |
| Accuracy (other QCs) | 85 - 115% |
| Precision (RSD%) | < 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Flunitrazepam Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | 1,520 | 25,100 | 0.061 |
| 1 | 3,150 | 25,500 | 0.124 |
| 5 | 15,800 | 24,900 | 0.635 |
| 10 | 32,100 | 25,200 | 1.274 |
| 50 | 165,000 | 25,300 | 6.522 |
| 100 | 335,000 | 25,100 | 13.347 |
| 200 | 680,000 | 25,400 | 26.772 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of flunitrazepam.
Caption: Logical relationship of analytical components.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of flunitrazepam in human plasma using this compound as an internal standard. The use of a structurally related internal standard is anticipated to effectively compensate for variations during sample processing and analysis. This application note provides a comprehensive protocol that can be adapted and validated by researchers and analytical laboratories for forensic, clinical, and drug development applications. It is essential that a full method validation be performed according to established guidelines to ensure the accuracy, precision, and reliability of the results.
References
Application Notes & Protocols: GC-MS Detection of Flunitrazepam Hydrolysis Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flunitrazepam (FN), a potent benzodiazepine, is subject to extensive metabolism and hydrolysis, leading to various products. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the sensitive and specific detection of these compounds in various biological matrices. This document provides detailed protocols and application notes for the analysis of flunitrazepam's hydrolysis products, primarily focusing on its conversion to aminobenzophenones for enhanced detection.
The primary degradation pathways of flunitrazepam involve the opening of the diazepine ring and reduction of the nitro group.[1] Under strong acidic conditions (pH < 1), the main hydrolysis product is the corresponding benzophenone, 2-amino-2'-fluoro-5-nitrobenzophenone, formed by the cleavage of the azomethine bond.[1] In biological samples, flunitrazepam and its metabolites are often converted to aminobenzophenone derivatives through acid hydrolysis to facilitate GC-MS analysis.[2][3][4] This approach allows for the confirmation of flunitrazepam metabolite presence in urine for at least 72 hours after ingestion of small doses.[2][3]
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Urine Samples
This protocol details the conversion of flunitrazepam and its metabolites into their corresponding aminobenzophenone derivatives for GC-MS analysis.[2][3]
Materials:
-
Urine sample
-
Concentrated Hydrochloric Acid (HCl)
-
10N Potassium Hydroxide (KOH)
-
Chloroform
-
Internal Standard (e.g., Oxazepam-d5)
Procedure:
-
To 1 mL of urine in a screw-capped tube, add the internal standard.
-
Add 1 mL of concentrated HCl.
-
Cap the tube tightly and heat at 100°C for 1 hour.[5]
-
Cool the tube to room temperature.
-
Neutralize the sample by adding 1.5 mL of 10N KOH and vortex.[5]
-
Extract the hydrolyzed products by adding 6 mL of chloroform and shaking gently for 2 minutes.[5]
-
Centrifuge to separate the layers and transfer the organic (lower) layer to a clean tube for further processing.
Sample Preparation: Enzymatic Hydrolysis of Urine Samples
For the analysis of conjugated metabolites, enzymatic hydrolysis is employed.
Materials:
-
Urine sample
-
β-glucuronidase (from Helix pomatia)
-
0.2 M Sodium Acetate Buffer (pH 4.5)
-
Internal Standard
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of 0.2 M sodium acetate buffer (pH 4.5).
-
Add a sufficient amount of β-glucuronidase (e.g., 5,500 units).[6][7]
-
Proceed with liquid-liquid extraction or solid-phase extraction.
Derivatization
To improve the chromatographic properties and sensitivity of the analytes, derivatization is often performed.
Procedure (Heptafluorobutyrate Derivatization): [5][8][9]
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add a suitable derivatizing agent such as heptafluorobutyric anhydride (HFBA).
-
Heat the mixture to facilitate the reaction.
-
Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
Data Presentation
The following table summarizes the quantitative data for the GC-MS analysis of flunitrazepam and its major hydrolysis product, 7-aminoflunitrazepam.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Flunitrazepam | Whole Blood | GC-MS (Acid Hydrolysis, Derivatization) | 5 | - | - | [5][8][9] |
| 7-aminoflunitrazepam | Whole Blood, Plasma | GC-MS (Acid Hydrolysis, Derivatization) | <5 | - | - | [5] |
| 7-aminoflunitrazepam and its 3-OH derivatives | Urine | GC-MS (Acid Hydrolysis) | <1 | - | - | [2][3][4] |
| 7-aminoflunitrazepam | Urine | GC-MS (TMS-Derivatization) | 2.5 | 5.0 | >90% (Extraction) | [10][11] |
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of flunitrazepam hydrolysis products. Parameters should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 25 m x 0.2 mm, 0.33 µm film thickness[12] |
| Injection Mode | Splitless[10][13] |
| Injector Temperature | 250°C[5][13] |
| Carrier Gas | Helium[12][13] |
| Oven Program | Initial temp 150°C for 2 min, ramp to 225°C at 15°C/min, hold for 15 min[13] |
| Mass Spectrometer | |
| Detector Temperature | 280°C[5] |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (SIM) | For TMS-derivative of 7-aminoflunitrazepam: m/z 355, 326, 327 (quantification ion underlined)[10] |
Visualizations
Flunitrazepam Hydrolysis and Detection Workflow
Caption: Workflow for GC-MS detection of flunitrazepam hydrolysis products.
Flunitrazepam Hydrolysis Pathway
Caption: Hydrolysis of Flunitrazepam and its metabolites to benzophenones.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. GC-MS determination of flunitrazepam and its major metabolite in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
Application of 2'-Fluoro-2-methylamino-5-nitrobenzophenone in Forensic Toxicology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Fluoro-2-methylamino-5-nitrobenzophenone is a chemical compound primarily recognized in forensic toxicology as a key indicator of flunitrazepam use. Flunitrazepam, a potent benzodiazepine, undergoes acid hydrolysis to form this stable benzophenone derivative.[1] Consequently, the detection and quantification of this compound in biological samples serve as a reliable method for confirming the ingestion of its parent drug.[2][3] This document provides comprehensive application notes and detailed protocols for the analysis of this compound in a forensic toxicology context.
While its primary application is as an analytical reference standard, it is also noted for its use as a chemical intermediate in the synthesis of benzodiazepines.[3][4] Due to its prevalence in forensic casework involving flunitrazepam, understanding its analytical behavior and toxicological profile is crucial for accurate interpretation of results.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and analytical method development.
| Property | Value | Reference(s) |
| Chemical Name | (2-fluorophenyl)[2-(methylamino)-5-nitrophenyl]-methanone | [5][6] |
| Synonyms | 2-Methylamino-5-nitro-2'-fluorobenzophenone, Flunitrazepam benzophenone | [3][5] |
| CAS Number | 735-06-8 | [5] |
| Molecular Formula | C₁₄H₁₁FN₂O₃ | [5][7] |
| Molecular Weight | 274.25 g/mol | [5][7] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 186-187 °C | [5] |
| Solubility | Soluble in Dichloromethane, Ethyl Ether; Sparingly soluble in DMF and DMSO | [4][5] |
| Storage Temperature | 2-8°C | [5] |
Analytical Applications in Forensic Toxicology
The principal application of this compound in forensic toxicology is for the indirect quantification of flunitrazepam and its metabolites.[2] This is typically achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity.
Analytical Methodologies
1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of this compound in complex biological matrices like urine and blood.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust alternative for the analysis of this compound. Derivatization may be necessary to enhance the volatility and improve the chromatographic properties of the analyte.[2] A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites, which would involve the detection of this benzophenone, has been developed.[3]
Experimental Protocols
Protocol 1: Sample Preparation by Acid Hydrolysis
This protocol describes the conversion of flunitrazepam and its metabolites in a biological sample to this compound for subsequent analysis.
Materials:
-
Biological sample (e.g., urine, blood)
-
Concentrated Hydrochloric Acid (HCl)
-
Internal Standard (e.g., deuterated analog)
-
Extraction Solvent (e.g., ethyl acetate)
-
pH adjustment solution (e.g., Sodium Hydroxide)
-
Centrifuge tubes
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add the internal standard.
-
Add 100 µL of concentrated HCl.
-
Cap the tube and vortex for 30 seconds.
-
Heat the sample at 100°C for 30 minutes to facilitate hydrolysis.
-
Cool the sample to room temperature.
-
Adjust the pH to approximately 9-10 with a suitable base.
-
Add 3 mL of extraction solvent, cap, and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for chromatographic analysis.
Protocol 2: HPLC-MS/MS Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 10-20% B, ramp to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions.[2] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined empirically, but would involve monitoring the parent ion and specific product ions. |
Protocol 3: GC-MS Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC Column | Capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 150°C, ramp to 280°C at 10-20°C/min, hold for 5 minutes. |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50 - 400 amu |
| Monitored Ions | Specific ions for the target analyte and internal standard. |
Toxicological Profile
Hypothetical Metabolic Activation
No specific signaling pathways affected by this compound have been identified.[4] However, it is known that some nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that can lead to cellular damage.[4]
Visualizations
Caption: General analytical workflow for the determination of this compound.
Caption: Hypothetical metabolic activation pathway for a nitroaromatic compound leading to toxicity.
Caption: Generalized workflow for the toxicological evaluation of a chemical compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common synthetic pathway involves a two-step process:
-
Friedel-Crafts Acylation: The synthesis of the precursor, 2-amino-2'-fluoro-5-nitrobenzophenone, is typically achieved via a Friedel-Crafts acylation of p-nitroaniline with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride.[1][2]
-
N-methylation: The subsequent N-methylation of the amino group of 2-amino-2'-fluoro-5-nitrobenzophenone yields the final product.[2][3]
Q2: What are the critical parameters affecting the yield of the Friedel-Crafts acylation step?
Several factors can significantly impact the yield of the Friedel-Crafts acylation, including the purity of reagents (especially the anhydrous nature of the Lewis acid), reaction temperature, and the molar ratio of reactants and catalyst.[4][5] The presence of the deactivating nitro group on the p-nitroaniline substrate makes the reaction conditions particularly crucial.[6]
Q3: Can I use other Lewis acids besides zinc chloride for the acylation?
While zinc chloride is commonly used, other Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can also catalyze Friedel-Crafts acylations.[7] However, their effectiveness can vary depending on the specific substrates and reaction conditions. Stronger Lewis acids like AlCl₃ may increase reactivity but can also lead to more side reactions.[8]
Q4: What are common challenges in the N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone?
Common challenges include incomplete reaction, over-methylation (formation of a quaternary ammonium salt), and side reactions if the reaction conditions are not optimized. The choice of methylating agent, base, solvent, and reaction temperature are all critical for achieving a high yield of the desired mono-methylated product.[1]
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation of p-Nitroaniline
Problem: The yield of 2-amino-2'-fluoro-5-nitrobenzophenone is significantly lower than the expected 70-85%.[1]
| Potential Cause | Recommended Solution |
| Moisture Contamination | The Lewis acid catalyst (e.g., anhydrous ZnCl₂) is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use. Use freshly opened, anhydrous reagents and solvents. Store Lewis acids in a desiccator.[4][7] |
| Deactivated Aromatic Ring | The nitro group in p-nitroaniline deactivates the aromatic ring, making it less reactive towards electrophilic substitution. Higher reaction temperatures (200-205 °C) are often necessary to drive the reaction to completion.[2][5] |
| Lewis Acid Complexation | The amino group of p-nitroaniline can complex with the Lewis acid, rendering the catalyst inactive. Using a stoichiometric amount of the Lewis acid is often necessary.[9] Some literature suggests protecting the amino group as an amide before acylation, followed by deprotection. |
| Impure Reagents | Impurities in o-fluorobenzoyl chloride or p-nitroaniline can lead to side reactions and lower yields. Use reagents of high purity or purify them before use. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction may not proceed to completion. If it is too high, it could lead to decomposition of reactants or products. Follow established protocols for temperature control.[2][5] |
Low Yield in N-methylation of 2-amino-2'-fluoro-5-nitrobenzophenone
Problem: The conversion of 2-amino-2'-fluoro-5-nitrobenzophenone to the N-methylated product is low.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Choice of Methylating Agent | Common methylating agents include methyl iodide and dimethyl sulfate. The reactivity can vary, so the choice may need to be optimized. Methyl iodide is often used with a base like sodium hydride in a solvent such as DMF.[3] |
| Base Incompatibility or Insufficient Amount | The base is crucial for deprotonating the amine. Ensure the chosen base is strong enough and used in a sufficient amount. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). |
| Solvent Effects | The choice of solvent can influence the reaction rate and solubility of the reactants. Polar aprotic solvents like DMF or DMSO are often used for N-methylation reactions. |
| Side Reactions | Over-methylation to form the quaternary ammonium salt can occur, especially with excess methylating agent or prolonged reaction times. Carefully control the stoichiometry of the methylating agent. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-2'-fluoro-5-nitrobenzophenone (Friedel-Crafts Acylation)
This protocol is adapted from US Patent 3,215,737A.[10]
Materials:
-
o-Fluorobenzoyl chloride
-
Anhydrous zinc chloride
-
p-Nitroaniline
-
Toluene
-
Hydrochloric acid (36%)
-
Ammonium hydroxide (26%)
-
Water
Procedure:
-
In a suitable reaction vessel, combine 3.942 kg of o-fluorobenzoyl chloride and 2.087 kg of anhydrous zinc chloride.
-
While stirring, heat the mixture to an internal temperature of 140 °C.
-
Over approximately 30 minutes, add 1.657 kg of p-nitroaniline in small portions, maintaining the temperature at 140 °C.
-
After the addition is complete, raise the temperature to 200-205 °C and maintain for one hour.
-
Cool the reaction mixture and then cautiously add a mixture of 1.740 L of water and 2.785 kg of 36% hydrochloric acid.
-
Attach a reflux condenser and stir the mixture under reflux for 15 hours.
-
Cool the mixture to 100-105 °C and add a mixture of 613 mL of 26% ammonium hydroxide and 4.2 L of water.
-
Extract the reaction mixture with 6.5 L of toluene at approximately 60 °C.
-
Separate the aqueous phase and perform a second extraction with 2.0 L of fresh toluene.
-
Combine the toluene extracts, wash with water, and then concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from toluene.
Protocol 2: Synthesis of this compound (N-methylation)
This is a general laboratory-scale procedure that may require optimization.[3]
Materials:
-
2-amino-2'-fluoro-5-nitrobenzophenone
-
Methyl iodide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
Procedure:
-
Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Reactant Quantities for Industrial Synthesis of 2-amino-2'-fluoro-5-nitrobenzophenone [10]
| Reactant | Molecular Weight ( g/mol ) | Quantity (kg) | Moles | Molar Ratio |
| o-Fluorobenzoyl chloride | 158.56 | 3.942 | 24.86 | 2.1 |
| p-Nitroaniline | 138.12 | 1.657 | 12.00 | 1.0 |
| Zinc Chloride | 136.30 | 2.087 | 15.31 | 1.3 |
Note: The expected yield for this type of Friedel-Crafts acylation is typically in the range of 70-85%.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
- 5. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 6. 傅-克酰基化反应 [sigmaaldrich.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
Common side products in Friedel-Crafts acylation of p-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with Friedel-Crafts acylation, specifically focusing on challenging substrates like p-nitroaniline.
Troubleshooting Guides & FAQs
Issue: Low or No Yield in Friedel-Crafts Acylation of p-Nitroaniline
Question 1: I am attempting a Friedel-Crafts acylation on p-nitroaniline using acetyl chloride and aluminum chloride, but I am recovering my starting material or observing a different product. What is happening?
Answer: The Friedel-Crafts acylation of p-nitroaniline is generally unsuccessful, and the formation of the desired C-acylated product (2-acetyl-4-nitroaniline or 3-acetyl-4-nitroaniline) is highly unlikely. There are two primary reasons for this:
-
Strong Ring Deactivation: The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring. Friedel-Crafts acylations are electrophilic aromatic substitution reactions and fail on highly deactivated or electron-poor aromatic compounds.[1][2] The electron density of the benzene ring in p-nitroaniline is too low to react with the acylium ion electrophile.
-
Lewis Acid-Base Interaction: The amino group (-NH₂) on the aniline moiety is a Lewis base. It will readily react with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[3][4] This interaction not only consumes the catalyst but also places a positive charge on the nitrogen atom, further deactivating the aromatic ring and preventing the desired reaction.
Instead of the C-acylation product, you are likely encountering one of the following outcomes:
-
Unreacted Starting Material: Due to the deactivated ring, no reaction occurs.
-
N-Acylation Product: The amino group is nucleophilic and can be acetylated by acetyl chloride, a reaction that does not require a Lewis acid catalyst. The product of this reaction is p-nitroacetanilide. This is the most probable side product.[5][6]
Question 2: Are there any common side products I should be looking for when attempting the acylation of p-nitroaniline?
Answer: Yes. Given the reactivity of p-nitroaniline, the term "side product" refers to the product of an alternative reaction pathway that is more favorable than the intended Friedel-Crafts acylation. The primary product you will likely isolate is the N-acylated product.
| Product Type | Chemical Name | Reason for Formation |
| Primary Side Product | p-Nitroacetanilide | The nucleophilic amino group reacts with the acylating agent. This N-acylation is kinetically and thermodynamically favored over C-acylation on the deactivated ring. |
| Other | Unreacted p-nitroaniline | The reaction conditions are insufficient to overcome the high activation energy for C-acylation on the deactivated ring. |
| Other | Polymeric materials/tars | Under harsh or forced reaction conditions (e.g., high temperatures), decomposition of the starting material or side products can occur. |
Question 3: How can I confirm if N-acylation has occurred?
Answer: You can use standard analytical techniques to distinguish between p-nitroaniline and the potential N-acylated product, p-nitroacetanilide.
| Technique | p-Nitroaniline | p-Nitroacetanilide |
| Melting Point | ~146-149 °C | ~215-217 °C |
| ¹H NMR | Shows distinct signals for the -NH₂ protons. | Shows a characteristic singlet for the acetyl group (-COCH₃) protons around 2.1-2.2 ppm and a signal for the amide proton (-NH). |
| IR Spectroscopy | Shows N-H stretching bands for a primary amine (~3300-3500 cm⁻¹). | Shows a strong carbonyl (C=O) stretch for the amide (~1670 cm⁻¹) and a single N-H stretch for the secondary amide. |
Question 4: Is there a way to modify the experiment to favor C-acylation on an aniline derivative?
Answer: Direct C-acylation of p-nitroaniline is not feasible. For other aniline derivatives that are less deactivated, the standard procedure involves protecting the amino group before performing the Friedel-Crafts acylation.
Experimental Protocol: Protection of Aniline for Acylation
-
Protection Step (Acetylation): Convert the amino group to an acetamido group by reacting the aniline with acetic anhydride.[7][8] The acetamido group is still ortho-, para-directing but is less activating than the amino group, which can help prevent polysubstitution and side reactions.
-
Friedel-Crafts Acylation: Perform the acylation on the protected acetanilide. Note that this step will still fail for p-nitroacetanilide due to the strong deactivating effect of the nitro group.
-
Deprotection Step (Hydrolysis): Remove the acetyl group by acid or base hydrolysis to regenerate the amino group.[7]
However, for p-nitroaniline, this strategy is ineffective because the nitro group's deactivating effect is too strong to overcome. A different synthetic approach is required to obtain the desired C-acylated p-nitroaniline.
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the competing reaction pathways in the attempted Friedel-Crafts acylation of p-nitroaniline and a troubleshooting workflow for this experiment.
Caption: Competing pathways in the acylation of p-nitroaniline.
Caption: Troubleshooting workflow for Friedel-Crafts acylation of p-nitroaniline.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. quora.com [quora.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Question 28 (a) How can you prepare p-nitroaniline from aniline? (b) How.. [askfilo.com]
- 8. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
Technical Support Center: Purification of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2'-Fluoro-2-methylamino-5-nitrobenzophenone.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
Q: My crude this compound is showing multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of compounds. For the synthesis of this compound, common impurities may include:
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Unreacted Starting Material: 2'-Fluoro-2-amino-5-nitrobenzophenone may be present if the methylation reaction did not go to completion.
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Over-methylation Byproduct: Formation of a quaternary ammonium salt can occur if the methylating agent reacts further with the product.
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O-methylation Byproduct: Although less likely, methylation of the nitro group's oxygen atoms is a theoretical possibility.
-
Solvent Residues: Residual solvents from the reaction or work-up process.
Troubleshooting Steps:
-
TLC Analysis: Co-spot your crude product with the starting material (2'-Fluoro-2-amino-5-nitrobenzophenone) to confirm its presence.
-
Purification Strategy:
-
Recrystallization: This is often the first method of choice for removing minor impurities.
-
Column Chromatography: For complex mixtures with closely related impurities, column chromatography offers better separation.
-
Issue 2: Difficulty with Recrystallization
Q: I'm trying to recrystallize my this compound, but I'm facing some issues.
A: Recrystallization can be a powerful purification technique, but its success depends on selecting the right solvent and conditions.
-
Problem: The compound "oils out" and does not form crystals.
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Cause: The solute is coming out of the solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution:
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Re-heat the solution to re-dissolve the oil.
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Add a small amount of additional hot solvent to ensure the compound is fully dissolved.
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Allow the solution to cool down much more slowly. You can do this by leaving it at room temperature, then transferring it to a refrigerator, and finally to a freezer.
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Consider using a different solvent or a solvent pair.
-
-
-
Problem: No crystals are forming, even after cooling.
-
Cause: The solution may not be saturated enough.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid.
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Add a "seed crystal" of pure this compound if available.
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Evaporate some of the solvent to increase the concentration of your compound and then try to cool it again.
-
-
-
Problem: The resulting crystals are very fine or appear impure.
-
Cause: The crystals may have formed too quickly, trapping impurities within the crystal lattice.
-
Solution:
-
Ensure the initial hot solution is not supersaturated. Add a little more hot solvent to ensure everything is dissolved.
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Slow down the cooling process to allow for the formation of larger, purer crystals.
-
-
Issue 3: Challenges with Column Chromatography
Q: I am unable to get good separation of my product from impurities using column chromatography. What can I do?
A: Optimizing column chromatography requires careful selection of the stationary and mobile phases.
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Problem: The product and impurities are eluting together.
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Cause: The chosen mobile phase may not have the right polarity to effectively separate the components.
-
Solution:
-
Adjust Mobile Phase Polarity: If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are sticking to the column, increase the polarity.
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Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
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Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase silica (C18) could offer different selectivity.
-
-
-
Problem: The product is tailing on the column.
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Cause: This can be due to interactions between the compound and the stationary phase, or overloading the column. The slightly basic nature of the methylamino group can sometimes interact with the acidic silica gel.
-
Solution:
-
Add a Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can help to reduce tailing for basic compounds.
-
Load Less Sample: Overloading the column is a common cause of poor separation and tailing.
-
Ensure Proper Packing: An improperly packed column can lead to channeling and poor separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for recrystallizing this compound?
A1: Based on literature, ethanol is a suitable solvent for the recrystallization of this compound.[1] You can also explore other polar solvents like methanol or isopropanol, or solvent pairs such as ethanol/water or acetone/hexane.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an excellent tool for monitoring your purification. By spotting the crude mixture, the fractions from your column, and the recrystallized product on a TLC plate, you can visualize the separation of impurities. Since benzophenone derivatives are often UV active, the spots can be visualized under a UV lamp.[2]
Q3: What purity should I expect to achieve after purification?
A3: With a well-optimized purification protocol, you should aim for a purity of ≥98%. The melting point is a good indicator of purity; for this compound, the expected melting point is around 186-187 °C. A broad melting range or a melting point lower than the literature value often indicates the presence of impurities.
Q4: My purified product is still colored. How can I remove colored impurities?
A4: If your product remains colored after initial purification, you can try treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
Data Presentation
| Purification Method | Typical Purity Achieved | Key Parameters |
| Recrystallization | 95 - 99% | Solvent: Ethanol, Methanol, or Isopropanol. |
| Cooling Rate: Slow cooling is crucial for high purity. | ||
| Column Chromatography | >99% | Stationary Phase: Silica Gel (230-400 mesh). |
| Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3). |
Experimental Protocols
Recrystallization of this compound
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography of this compound
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Collect fractions and monitor them by TLC.
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the product.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of Nitroaromatics
Welcome to the technical support center for the Friedel-Crafts acylation of nitroaromatics. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this demanding reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of nitroaromatic compounds.
| Issue | Potential Cause | Recommended Solution |
| No or very low conversion to product | Deactivated Aromatic Ring: The nitro group strongly deactivates the aromatic ring, making it a poor nucleophile.[1][2] | - Increase reaction temperature and/or reaction time. - Use a larger excess of the Lewis acid catalyst. - Employ a more reactive acylating agent (e.g., acyl triflates or mixed anhydrides).[3] - Consider alternative, more potent catalyst systems. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated upon exposure.[1] | - Ensure all glassware is rigorously dried (flame-dried or oven-dried). - Use anhydrous solvents and reagents. - Use a fresh, unopened container of the Lewis acid or one that has been stored in a desiccator.[1] | |
| Catalyst Sequestration: The Lewis acid can complex with the nitro group, rendering it inactive and further deactivating the aromatic ring.[3] | - Use a stoichiometric excess of the Lewis acid catalyst to compensate for complexation.[1] - Explore alternative catalysts with a lower affinity for the nitro group. | |
| Formation of tar-like materials and decomposition | Excessively Harsh Conditions: High temperatures and prolonged reaction times required to drive the reaction can lead to the decomposition of starting materials and products. | - Carefully optimize the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction. - Consider microwave-assisted synthesis, which can sometimes promote the reaction under less destructive conditions.[3] |
| Difficulty in product isolation/emulsion formation during workup | Hydrolysis of Lewis Acid: The quenching of the reaction with water can lead to the formation of metal hydroxides, which can cause emulsions. | - Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure the aluminum salts remain dissolved.[1][4] - If an emulsion forms, the addition of a saturated brine solution can help to break it. |
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation of nitroaromatics so challenging?
A1: The primary challenge lies in the severe electronic deactivation of the aromatic ring by the nitro group. The nitro group is a potent electron-withdrawing group, which significantly reduces the nucleophilicity of the aromatic ring, making the electrophilic attack by the acylium ion energetically unfavorable.[3] Additionally, the Lewis acid catalyst, essential for generating the acylium ion, can be sequestered by coordinating with the oxygen atoms of the nitro group, further deactivating the ring and inhibiting the reaction.[3]
Q2: Can I use standard Friedel-Crafts conditions (e.g., AlCl₃, acyl chloride) for the acylation of nitrobenzene?
A2: Standard Friedel-Crafts acylation conditions are often ineffective for nitrobenzene and other strongly deactivated nitroaromatics, typically resulting in no reaction or very low yields.[2][5][6][7] The combination of a deactivated substrate and catalyst inhibition requires more forcing conditions or alternative synthetic strategies.
Q3: What are some advanced strategies to achieve the acylation of nitroaromatics?
A3: For these challenging substrates, several advanced strategies can be employed:
-
Highly Reactive Acylating Agents: The use of more electrophilic acylating agents, such as acyl triflates or mixed anhydrides (e.g., with trifluoroacetic anhydride), can enhance reactivity.[3][8]
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Alternative Catalyst Systems: Exploring more robust Lewis acids that have a lower affinity for the nitro group, or utilizing strong Brønsted acids, may be beneficial.[3] Recent research has shown promise with rare-earth metal catalysts and other novel catalytic systems for acylating deactivated substrates.[3][9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reaction mixture. This may allow the reaction to proceed under less destructive conditions and in shorter timeframes.[3]
-
Modification of the Substrate: If synthetically feasible, a multi-step approach involving the acylation of a more reactive precursor followed by nitration can be a more viable route.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] This will help in determining the optimal reaction time and preventing the formation of degradation products due to prolonged heating.
Experimental Protocols
The following is a generalized investigational protocol for the Friedel-Crafts acylation of a highly deactivated nitroaromatic substrate. This protocol is intended as a starting point and will likely require significant optimization for your specific substrate and acylating agent.
Materials:
-
Nitroaromatic substrate
-
Acyl chloride (or anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Anhydrous inert solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (e.g., 1.5 to 3.0 molar equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 to 1.2 molar equivalents) to the suspension via the addition funnel over 15-30 minutes with stirring. Stir the mixture at 0 °C for an additional 30 minutes.[3]
-
Substrate Addition: Dissolve the nitroaromatic substrate (1.0 molar equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction may require significant heating and extended reaction times. Monitor the reaction progress by TLC or GC-MS.[3]
-
Quenching: Once the reaction is complete or has ceased to progress, cool the mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by pouring the mixture onto crushed ice, followed by the addition of concentrated hydrochloric acid. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., DCM).[3][10]
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired acylated product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sarthaks.com [sarthaks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Synthesis of Flunitrazepam from 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flunitrazepam from its precursor, 2'-Fluoro-2-methylamino-5-nitrobenzophenone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts.
Issue 1: Presence of Unreacted Starting Material and Demethylated Impurity in the Final Product
-
Symptom: HPLC or LC-MS analysis of the crude product shows a significant peak corresponding to this compound and another peak identified as 5-(2-Fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Demethylflunitrazepam or Flunitrazepam EP Impurity B).[1][2]
-
Possible Causes:
-
Incomplete N-methylation: If the synthesis involves a separate N-methylation step of a precursor like 2-amino-2'-fluoro-5-nitrobenzophenone, incomplete conversion will lead to the formation of demethylflunitrazepam.
-
Incomplete Cyclization: The reaction conditions for the cyclization step may not be optimal, leading to unreacted starting material.
-
Demethylation during Cyclization: Certain reaction conditions, particularly acidic environments, can potentially lead to the demethylation of the desired product.
-
-
Solutions:
-
Optimize N-methylation: Ensure the complete consumption of the secondary amine by using a slight excess of the methylating agent and an adequate reaction time. Monitor the reaction progress by TLC or HPLC.
-
Optimize Cyclization:
-
Reagent Choice: When using a method involving reaction with a glycine derivative, ensure the quality and reactivity of the reagent. The use of glycine ethyl ester hydrochloride in a solvent like pyridine is a common approach.[3]
-
Temperature and Time: Gradually increase the reaction temperature and time while monitoring for product formation and byproduct accumulation.
-
Dehydration: If the cyclization is a condensation reaction that produces water, azeotropic removal of water using a Dean-Stark apparatus can drive the reaction to completion.
-
-
Purification: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane gradient) to separate flunitrazepam from the less polar starting material and the more polar demethylated impurity.
-
Issue 2: Formation of Acetylated Byproduct
-
Symptom: A byproduct with a molecular weight corresponding to N-(2-(2-Fluorobenzoyl)-4-nitrophenyl)acetamide is detected.[4]
-
Possible Cause: This byproduct can arise if acetic anhydride or acetyl chloride is used in any step of the synthesis, or if there is cross-contamination from other reactions. It may also form if the starting material is not the N-methylated version, and an acetylation occurs on the primary amine.
-
Solutions:
-
Reagent Purity: Ensure all reagents and solvents are free from acetic anhydride or acetyl chloride contamination.
-
Reaction Specificity: If the synthesis involves an acylation step, ensure that the desired acylation occurs selectively. Protect other reactive functional groups if necessary.
-
Issue 3: Detection of a Glycine Adduct Impurity
-
Symptom: Mass spectrometry reveals an impurity with a molecular formula of C₁₆H₁₄FN₃O₄, identified as (Z)-2-(((2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methylene)amino)acetic Acid or a related glycine adduct.[4][5]
-
Possible Cause: This is likely an intermediate in the cyclization reaction with a glycine derivative that has failed to cyclize. The imine formed between the benzophenone carbonyl and the glycine derivative may be stable under the reaction conditions and isolated as a byproduct.
-
Solutions:
-
Promote Cyclization: After the initial condensation to form the imine, conditions may need to be adjusted to favor the intramolecular cyclization. This could involve changing the solvent, increasing the temperature, or adding a catalyst to facilitate the ring closure.
-
pH Control: The pH of the reaction mixture can be critical. A slightly basic medium often favors the nucleophilic attack of the amine to form the diazepine ring.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of flunitrazepam from this compound?
A1: Based on available data, common impurities include unreacted starting material, demethylflunitrazepam (Flunitrazepam EP Impurity B), N-(2-(2-Fluorobenzoyl)-4-nitrophenyl)acetamide, and uncyclized glycine adducts.[1][2][4]
Q2: How can I monitor the progress of the reaction to minimize byproduct formation?
A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to resolve closely related byproducts, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[3]
Q3: What purification techniques are most effective for removing these byproducts?
A3: Column chromatography on silica gel is the most common and effective method for purifying the crude product. A gradient elution with a solvent system like hexane/ethyl acetate allows for the separation of flunitrazepam from both more and less polar impurities. Recrystallization from a suitable solvent can be used for final purification.
Q4: Can quinazolinone or acridone structures be formed as byproducts?
A4: While the formation of quinazolinone and acridone derivatives can be a side reaction in some benzodiazepine syntheses, particularly from 2-aminobenzophenones under certain conditions, there is no specific evidence for their formation in the synthesis of flunitrazepam from this compound in the reviewed literature.[6][7] However, it is a possibility to be aware of, especially if unexpected byproducts are observed.
Data Presentation
Table 1: Summary of Potential Byproducts and Impurities
| Byproduct/Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause |
| This compound (Starting Material) | C₁₄H₁₁FN₂O₃ | 274.25 | Incomplete reaction. |
| 5-(2-Fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Demethylflunitrazepam / Flunitrazepam EP Impurity B) | C₁₅H₁₀FN₃O₃ | 299.26 | Use of non-methylated precursor or demethylation during synthesis.[1][2] |
| N-(2-(2-Fluorobenzoyl)-4-nitrophenyl)acetamide | C₁₅H₁₁FN₂O₄ | 302.26 | Contamination with or unintended reaction involving acetylating agents.[4] |
| (Z)-2-(((2-Fluorophenyl)(2-(methylamino)-5-nitrophenyl)methylene)amino)acetic Acid | C₁₆H₁₄FN₃O₄ | 331.30 | Incomplete cyclization of the glycine adduct intermediate.[4][5] |
| 1-(2-((2-(2-Fluorobenzoyl)-4-nitrophenyl)(methyl)amino)-2-oxoethyl)pyridin-1-ium | C₂₁H₁₇FN₃O₄⁺ | 394.38 | Reaction with pyridine if used as a solvent, particularly if an activated acyl intermediate is formed.[4] |
Experimental Protocols
Protocol 1: Synthesis of Flunitrazepam via Acylation and Cyclization
This protocol is a plausible synthetic route based on established benzodiazepine synthesis methodologies.
Step 1: Acylation of this compound with Bromoacetyl Bromide
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) dropwise.
-
Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-bromoacetamido)-2'-fluoro-5-nitrobenzophenone.
Step 2: Cyclization with Ammonia
-
Dissolve the crude bromoacetamido intermediate in a suitable solvent (e.g., ethanol or THF).
-
Bubble anhydrous ammonia gas through the solution at room temperature, or use a solution of ammonia in methanol.
-
Monitor the reaction by TLC for the formation of flunitrazepam. The reaction time can vary from several hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to isolate pure flunitrazepam.
Protocol 2: Analytical Characterization by HPLC
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase and inject it into the HPLC system.
-
Analysis: Identify the peaks corresponding to the starting material, flunitrazepam, and byproducts by comparing their retention times with those of known standards.
Visualizations
Caption: Experimental workflow for the synthesis and purification of flunitrazepam.
Caption: Logical relationships between reactants, intermediates, and products/byproducts.
References
- 1. chemwhat.com [chemwhat.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemwhat.com [chemwhat.com]
- 6. One-pot–Two-step Cascade Synthesis of Quinazolinotriazolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Our focus is to address common challenges, with a specific emphasis on preventing unwanted N-acylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-acylation during the synthesis of this compound, and how can it be prevented?
A1: N-acylation is primarily a concern during the initial Friedel-Crafts acylation step, which synthesizes the precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone. The starting material, p-nitroaniline, has a nucleophilic amino group that can compete with the aromatic ring for the acylating agent. This unwanted reaction with the amino group is known as N-acylation.
To prevent N-acylation, the most effective strategy is to protect the amino group of p-nitroaniline before the Friedel-Crafts reaction. This is typically achieved by converting the amino group into an amide (e.g., an acetanilide). This protection reduces the nucleophilicity of the nitrogen atom, thus favoring the desired C-acylation on the aromatic ring. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to yield the desired 2-Amino-2'-fluoro-5-nitrobenzophenone.
Q2: Can N-acylation occur during the N-methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone?
A2: While theoretically possible with certain reagents, N-acylation is not a common side reaction during the N-methylation step when using standard methylating agents. The more prevalent side reaction to control during N-methylation is di-methylation (the formation of a tertiary amine). The primary focus of troubleshooting for this step is to ensure selective mono-methylation.
Q3: What are the most common challenges in the Friedel-Crafts acylation step for this synthesis?
A3: The most common challenges include:
-
Reaction with the Lewis Acid: The amino group of aniline derivatives can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution.[1][2]
-
Low Yields: Low yields can result from catalyst deactivation by moisture, incorrect stoichiometry, or suboptimal reaction temperatures.
-
Formation of Isomers: While the ortho-acylation to the amino group is desired, other isomers can form depending on the reaction conditions.
Q4: What are the key considerations for achieving selective N-methylation of the 2-Amino-2'-fluoro-5-nitrobenzophenone precursor?
A4: Key considerations for selective mono-N-methylation include:
-
Choice of Methylating Agent: Using a reagent known for selective mono-methylation is crucial.
-
Reaction Conditions: Careful control of temperature, reaction time, and stoichiometry of reactants is necessary to prevent over-methylation.
-
Substrate Reactivity: The electronic properties of the aminobenzophenone can influence its reactivity towards methylation.
Troubleshooting Guides
Troubleshooting the Friedel-Crafts Acylation of p-Nitroaniline
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of C-acylated Product | The amino group of p-nitroaniline is reacting with the Lewis acid catalyst, deactivating the ring.[1][2] | Protect the amino group as an amide (e.g., acetanilide) before performing the Friedel-Crafts acylation.[2] |
| The Lewis acid catalyst (e.g., ZnCl₂) is inactive due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. | |
| Incorrect stoichiometry of reactants and catalyst. | Carefully calculate and measure the molar ratios. For this reaction, a stoichiometric amount of Lewis acid is often required. | |
| Presence of N-acylated Side Product | The unprotected amino group is more nucleophilic than the aromatic ring under the reaction conditions. | Protect the amino group prior to the acylation reaction. |
| Formation of Multiple Isomers | Reaction conditions are not optimized for regioselectivity. | Follow established protocols that specify reaction temperatures and addition rates, as these can influence the position of acylation. |
Troubleshooting the N-Methylation of 2-Amino-2'-fluoro-5-nitrobenzophenone
| Issue | Potential Cause | Recommended Solution |
| Formation of Di-methylated Product | The mono-methylated product is still reactive towards the methylating agent. | Use a methylating agent known for selective mono-methylation. Optimize the stoichiometry of the methylating agent (use a slight excess, but avoid a large excess). Monitor the reaction closely by TLC or GC to stop it upon completion of the mono-methylation. |
| Low Conversion of the Starting Material | Insufficient reactivity of the methylating agent or suboptimal reaction conditions. | Increase the reaction temperature or time as guided by literature protocols. Ensure the base used is appropriate for the chosen methylating agent. |
| Unidentified Side Products | Decomposition of starting material or product under the reaction conditions. | Consider using milder reaction conditions or a different selective methylation method. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone via Friedel-Crafts Acylation
This protocol is adapted from a patented industrial synthesis method.[3][4]
Materials:
-
o-Fluorobenzoyl chloride
-
Anhydrous zinc chloride (ZnCl₂)
-
p-Nitroaniline
-
Toluene
-
Hydrochloric acid (36%)
-
Ammonium hydroxide (26%)
-
Water
Procedure:
-
In a suitable reaction vessel, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
While stirring, heat the mixture to an internal temperature of 140 °C.
-
Over approximately 30 minutes, add p-nitroaniline in small portions, maintaining the temperature at 140 °C.
-
After the addition is complete, raise the temperature to 200-205 °C and maintain for one hour.[3]
-
Cool the reaction mixture and then cautiously add a mixture of water and 36% hydrochloric acid.
-
Stir the mixture under reflux for 15 hours.
-
Cool the mixture to 100-105 °C and add a mixture of 26% ammonium hydroxide and water.
-
Extract the reaction mixture with toluene at approximately 60 °C.
-
Separate the aqueous phase and perform a second extraction with fresh toluene.
-
Combine the toluene extracts, wash with water, and then concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from toluene.
Expected Yield: While not explicitly stated in the patent, typical yields for this type of reaction are in the range of 70-85%.
Protocol 2: Selective N-Monomethylation using Formaldehyde (Reductive Amination Approach)
This is a general method for the N-methylation of aminobenzophenones, adapted from a patent for a similar compound.[5]
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Sulfuric acid (98%)
-
Formaldehyde (or paraformaldehyde)
-
Ammonium hydroxide
-
An organic solvent (e.g., ethanol)
Procedure:
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in concentrated sulfuric acid.
-
At a controlled temperature (e.g., 40-45 °C), add the methylating reagent (formaldehyde or paraformaldehyde).
-
After the reaction is complete, add the reaction mixture dropwise to a mixture of ammonium hydroxide and an organic solvent to neutralize the acid and precipitate the product.
-
The crude 2-Methylamino-2'-fluoro-5-nitrobenzophenone can be collected by filtration or liquid separation after cooling.
-
The crude product can be purified by recrystallization from an alcoholic solvent.
Note: The exact ratios of reactants and solvents, as well as reaction times and temperatures, should be optimized for this specific substrate.
Data Presentation
Table 1: Comparison of N-Monomethylation Methods for Anilines
| Method | Methylating Agent | Catalyst/Reagent | Typical Yield | Key Advantages | Potential Drawbacks |
| Reductive Amination | Formaldehyde | Sulfuric Acid | Good to Excellent | Inexpensive reagents. | Requires strong acid and careful neutralization. |
| Copper-Promoted Cross-Coupling | Methylboronic acid | Cu(OAc)₂ | Good to Excellent | High selectivity for mono-methylation, mild conditions. | Requires a copper catalyst and boronic acid. |
| Continuous Flow with DMC | Dimethyl carbonate (DMC) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | High | "Green" methylating agent, scalable. | Requires specialized continuous flow equipment. |
| Iridium-Catalyzed Methylation | Methanol | NHC-Ir complex | Up to quantitative | Uses readily available methanol, catalyst can be recycled. | Requires a specific iridium catalyst. |
Visualizations
Caption: Overall synthesis workflow.
Caption: Troubleshooting logic for Friedel-Crafts acylation.
References
- 1. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 5. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]
Scale-up production challenges of 2-Amino-2'-fluoro-5-nitrobenzophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up production of 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS: 344-80-9). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for 2-Amino-2'-fluoro-5-nitrobenzophenone?
A1: The most documented and industrially applied method is the Friedel-Crafts acylation reaction.[1][2][3] This process involves reacting ortho-fluorobenzoyl chloride with para-nitroaniline at high temperatures, using a Lewis acid catalyst, typically anhydrous zinc chloride.[1][2][4] This route is advantageous because it avoids a direct nitration step on a pre-formed benzophenone core, which could produce a mixture of isomers that are difficult to separate.[1][5]
Q2: What makes the scale-up of this particular Friedel-Crafts acylation challenging?
A2: Key challenges during scale-up include:
-
Reaction Control: The reaction is highly exothermic, and managing the temperature is critical to prevent side reactions and ensure safety.[2][6]
-
Competing Reactions: The amino group on p-nitroaniline can compete for acylation (N-acylation) versus the desired ring acylation (C-acylation), which can reduce the yield.[2]
-
Catalyst Deactivation: The amino group of the p-nitroaniline can complex with the zinc chloride catalyst, deactivating it.[2]
-
High Temperatures: The reaction requires high temperatures (200-205°C), which can lead to thermal degradation of reactants and products, resulting in tar formation and lower yields.[1][2]
-
Product Isolation: The crude product contains various impurities, making purification challenging. Efficient and scalable methods are needed to achieve the desired purity.[2][6]
Q3: What are the critical safety considerations for the scale-up process?
A3: The primary safety concern is the management of the highly exothermic reaction. A rapid, uncontrolled release of heat can occur if the p-nitroaniline is added too quickly.[2] At scale, this requires a reactor with sufficient cooling capacity and efficient agitation to maintain uniform temperature and prevent hot spots.[2] Additionally, the reaction evolves hydrogen chloride (HCl) gas, which must be safely scrubbed.[2]
Q4: Can a different Lewis acid, such as Aluminum Chloride (AlCl₃), be used as a catalyst?
A4: While Aluminum Chloride is a common Lewis acid for Friedel-Crafts reactions, zinc chloride is typically used in this specific synthesis. The choice of catalyst is critical; AlCl₃ might be too reactive, potentially leading to more side products or degradation under the harsh reaction conditions. Zinc chloride offers a balance of reactivity for this particular transformation.
Q5: What is the primary application of 2-Amino-2'-fluoro-5-nitrobenzophenone?
A5: It is a crucial precursor and key intermediate in the synthesis of various pharmaceuticals, most notably benzodiazepines such as the potent hypnotic agent Flunitrazepam.[1][7][8] The synthesis of Flunitrazepam involves the transformation of the amino group of the benzophenone into a seven-membered diazepine ring.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Competing N-acylation: The acylating agent reacts with the amino group instead of the aromatic ring.[2] 2. Catalyst Deactivation: The amino group of p-nitroaniline complexes with the ZnCl₂ catalyst.[2] 3. Thermal Degradation: High reaction temperatures (200-205°C) cause reactants or the product to decompose.[2] 4. Incomplete Reaction: Insufficient reaction time or temperature.[6] | 1. Strictly control the rate of addition of p-nitroaniline to maintain the optimal temperature.[2] 2. Ensure the use of fresh, anhydrous zinc chloride and maintain anhydrous conditions throughout the reaction.[6] 3. Do not exceed the recommended reaction temperature or time.[2] Monitor reaction progress via TLC or HPLC to determine the optimal endpoint.[6] |
| Poor Product Purity / Presence of Byproducts | 1. Side Reactions: Caused by competing N-acylation or thermal degradation.[2] 2. Inefficient Workup: Incomplete removal of acidic residues, unreacted starting materials, or the catalyst.[2] | 1. Adhere strictly to temperature control and reagent addition protocols to minimize side reactions.[2] 2. During workup, ensure thorough washing of the organic phase with water to remove all acid and catalyst residues.[2] Optimize the recrystallization solvent and procedure.[2] |
| Persistent Color in Final Product | 1. Formation of Tar/Degradation Products: High reaction temperatures can lead to the formation of colored impurities.[2] | 1. Consider treatment with activated carbon during the recrystallization step to adsorb color impurities. |
| Difficult or Uncontrolled Reaction Exotherm | 1. Rapid Reagent Addition: Adding p-nitroaniline too quickly to the hot reaction mixture.[2] 2. Inadequate Heat Transfer: Inefficient stirring or poor reactor jacketing at a larger scale can create localized hot spots.[2] | 1. Add p-nitroaniline in small, controlled portions over a defined period (e.g., 30 minutes) to allow for heat dissipation.[2] 2. Ensure the reactor is equipped with adequate cooling capacity and high-efficiency agitation to maintain a uniform temperature throughout the batch.[2][6] |
| Product Solidifies in Reactor | 1. Low Reaction Temperature: The reaction mass is known to solidify at temperatures below approximately 150°C.[5] | 1. Ensure the reaction temperature is maintained above 150°C and within the specified range (200-205°C) during the reaction phase.[5] |
Data Presentation
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 344-80-9 | [1] |
| Molecular Formula | C₁₃H₉FN₂O₃ | [1][4] |
| Molecular Weight | 260.22 g/mol | [1][4] |
| Appearance | Yellow crystalline solid | [1][9] |
| Melting Point | 161-163 °C | [1][4] |
| Solubility | DMF: 2 mg/mL; DMSO: 1 mg/mL | [1][4][8] |
| UV Absorption (λmax) | 230, 351 nm | [1][8] |
Summary of Reactants for Patented Synthesis
The following table summarizes the quantitative data for the synthesis as described in US Patent 3,215,737A.[5][7]
| Reactant | Molar Mass ( g/mol ) | Quantity (kg) | Moles (approx.) | Molar Ratio (approx.) |
| o-Fluorobenzoyl chloride | 158.56 | 3.942 | 24.86 | ~2.1 |
| p-Nitroaniline | 138.12 | 1.657 | 12.00 | 1 |
| Anhydrous zinc chloride | 136.30 | 2.087 | 15.31 | ~1.3 |
Experimental Protocols
Industrial Synthesis via Friedel-Crafts Acylation
This protocol is adapted from a patented method (US3215737A) for the industrial production of 2-Amino-2'-fluoro-5-nitrobenzophenone.[4][5][7]
1. Reactor Charging and Initial Heating:
-
Charge a suitable reactor with o-fluorobenzoyl chloride (3.942 kg) and anhydrous zinc chloride (2.087 kg).[4][7]
-
Begin stirring and heat the mixture to an internal temperature of 130-140°C.[2][6]
2. Substrate Addition (Critical Step):
-
Slowly and gradually add para-nitroaniline (1.657 kg) in small portions over approximately 30 minutes.[1][2][4]
-
It is critical to monitor the internal temperature closely during this addition to control the reaction exotherm, ensuring the temperature does not exceed 140°C.[2]
3. Reaction:
-
After the addition of p-nitroaniline is complete, raise the temperature of the reaction mixture to 200-205°C.[1][4]
-
Maintain this temperature with efficient agitation for one hour to drive the reaction to completion.[1][4]
4. Hydrolysis (Quenching):
-
Cool the reaction mixture.
-
Cautiously and slowly add a mixture of water (1.740 L) and 36% hydrochloric acid (2.785 kg) to the reaction mixture to hydrolyze the reaction complex.[1][5] This step is exothermic and requires careful control.
5. Workup and Extraction:
-
Cool the mixture and perform an extraction with hot toluene (approx. 8 L).[1][2]
-
Separate the hot toluene layer.
-
Wash the organic phase multiple times with hot water (>60°C) to remove residual acids and zinc salts.[2]
6. Purification:
-
The crude product is isolated from the toluene extract, typically by distillation of the solvent under reduced pressure followed by crystallization.[1][6]
-
Further purification can be achieved by recrystallization from a suitable solvent to yield the final product with a melting point of 161-163°C.[1][4]
Visualizations
Friedel-Crafts Acylation Mechanism
Caption: Simplified reaction mechanism for Friedel-Crafts acylation.
Experimental Workflow for Production
Caption: Experimental workflow for the production of the target compound.
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common scale-up issues.
Synthesis of Flunitrazepam (Downstream Application)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 5. US3215737A - Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone. Our aim is to help you improve the purity of your synthesized compound by addressing common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a two-step process. The first step is a Friedel-Crafts acylation of p-nitroaniline with o-fluorobenzoyl chloride, catalyzed by a Lewis acid such as anhydrous zinc chloride, to produce the intermediate 2-amino-2'-fluoro-5-nitrobenzophenone.[1][2][3] The second step is the N-methylation of this intermediate to yield the final product, this compound.[4]
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step to ensure high purity of the intermediate?
To ensure a high-purity intermediate, it is crucial to control the following parameters:
-
Anhydrous Conditions: The Lewis acid catalyst (e.g., ZnCl₂) is highly sensitive to moisture. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reaction Temperature: The temperature should be carefully controlled. High temperatures can lead to the formation of unwanted side products and tar.[4] A temperature of around 140°C is often used for the addition of p-nitroaniline, followed by an increase to 200-205°C.[1][3][4]
-
Stoichiometry: The molar ratio of the reactants and the catalyst should be precise to ensure complete conversion and minimize side reactions.
Q3: My Friedel-Crafts reaction has a low yield and a significant amount of tar-like byproducts. What could be the cause?
Low yields and tar formation in Friedel-Crafts acylation are often due to:
-
Moisture Contamination: Moisture deactivates the Lewis acid catalyst. Ensure all reagents and equipment are anhydrous.
-
Excessive Temperatures: Overheating the reaction mixture can promote polymerization and the formation of tar. Maintain strict temperature control throughout the reaction.[4]
-
Incorrect Stoichiometry: An improper ratio of reactants to the catalyst can lead to incomplete reactions or an excess of reactive species that can polymerize.
Q4: What are the likely impurities I might encounter after the N-methylation step?
The most common impurities after the N-methylation step are:
-
Unreacted Starting Material: Incomplete methylation will result in the presence of the precursor, 2-amino-2'-fluoro-5-nitrobenzophenone.
-
Over-methylation Product: Excessive methylation can lead to the formation of a quaternary ammonium salt.
-
Residual Methylating Agent: Depending on the work-up procedure, traces of the methylating agent (e.g., dimethyl sulfate or methyl iodide) may remain.
Q5: What are the recommended methods for purifying the final product?
The most commonly recommended purification method is recrystallization .[5] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to consider for benzophenone derivatives include ethanol, toluene, and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[6] Column chromatography can also be employed for more challenging separations.
Q6: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and related compounds.[7] It allows for the separation and quantification of the main product and any impurities. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Troubleshooting Guides
Issue 1: Low Purity of 2-amino-2'-fluoro-5-nitrobenzophenone (Friedel-Crafts Intermediate)
| Observed Problem | Potential Cause | Recommended Solution |
| Presence of unreacted p-nitroaniline and o-fluorobenzoyl chloride in NMR/HPLC. | Incomplete reaction due to deactivated catalyst or insufficient reaction time/temperature. | Ensure the use of anhydrous zinc chloride and dry glassware. Verify that the reaction was maintained at the correct temperature for the specified duration. |
| Multiple unexpected peaks in HPLC, suggesting isomeric products. | Poor regioselectivity of the Friedel-Crafts acylation. | While the primary product is the 2-amino isomer, side reactions can occur. Purification by recrystallization from toluene is often effective at removing these isomers.[4] |
| Dark, oily crude product that is difficult to handle. | Tar formation due to excessive heat or moisture. | Strictly control the reaction temperature, especially during the exothermic addition of reactants. Ensure all components are anhydrous. |
Issue 2: Low Purity of this compound (Final Product)
| Observed Problem | Potential Cause | Recommended Solution |
| Significant peak corresponding to the primary amine starting material in HPLC. | Incomplete N-methylation reaction. | Increase the reaction time or the amount of methylating agent. Ensure the base used is strong enough to deprotonate the primary amine. |
| A highly polar impurity is detected, possibly the quaternary ammonium salt. | Over-methylation due to excess methylating agent or prolonged reaction time. | Carefully control the stoichiometry of the methylating agent. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed. |
| The purified product has a broad melting point range. | Presence of multiple impurities that co-crystallize. | If recrystallization is ineffective, consider purification by column chromatography. Experiment with different solvent systems for both techniques. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-2'-fluoro-5-nitrobenzophenone (Friedel-Crafts Acylation)
This protocol is adapted from established industrial synthesis methods.[1][3]
Materials:
-
o-Fluorobenzoyl chloride
-
p-Nitroaniline
-
Anhydrous zinc chloride
-
Toluene
-
Hydrochloric acid (36%)
-
Ammonium hydroxide (26%)
-
Water
Procedure:
-
In a multi-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
While stirring, heat the mixture to an internal temperature of 140°C.
-
Gradually add p-nitroaniline in small portions over approximately 30 minutes, maintaining the temperature at 140°C.
-
After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.
-
Cool the reaction mixture and then cautiously add a mixture of water and 36% hydrochloric acid.
-
Stir the mixture under reflux for 15 hours.
-
Cool the mixture to 100-105°C and add a mixture of 26% ammonium hydroxide and water.
-
Extract the reaction mixture with toluene at approximately 60°C.
-
Separate the aqueous phase and perform a second extraction with fresh toluene.
-
Combine the toluene extracts, wash with water, and then concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from toluene.
Protocol 2: N-Methylation of 2-amino-2'-fluoro-5-nitrobenzophenone
This is a general protocol based on common N-methylation procedures for aromatic amines.[4]
Materials:
-
2-amino-2'-fluoro-5-nitrobenzophenone
-
Methylating agent (e.g., dimethyl sulfate or methyl iodide)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., THF or DMF)
-
Quenching agent (e.g., water or ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base portion-wise at a controlled temperature (e.g., 0°C for strong bases like NaH).
-
After the addition of the base, add the methylating agent dropwise.
-
Allow the reaction to stir at a specified temperature (e.g., room temperature) for a set period, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with the appropriate quenching agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for improving the purity of the final product.
References
Degradation pathways of flunitrazepam to 2'-Fluoro-2-methylamino-5-nitrobenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of flunitrazepam to 2'-Fluoro-2-methylamino-5-nitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of flunitrazepam to this compound?
The primary degradation pathway involves the hydrolysis of the diazepine ring of flunitrazepam. This reaction is typically catalyzed by acidic conditions, leading to the cleavage of the azomethine bond.[1][2]
Q2: What are the key chemical transformations occurring during this degradation?
The degradation of flunitrazepam to this compound involves the opening of the seven-membered diazepine ring. Specifically, the hydrolysis breaks the bond between the nitrogen at position 4 and the carbon at position 5 of the benzodiazepine structure.
Q3: What conditions favor the degradation of flunitrazepam to this compound?
Acidic conditions are the main drivers for this degradation pathway. Studies have shown that treatment with aqueous acid, such as hydrochloric acid, facilitates the hydrolysis of flunitrazepam to the corresponding benzophenone derivative.[1][2] The reaction rate is influenced by temperature and the concentration of the acid.
Q4: Is this compound the only degradation product?
While this compound is a major product of acid-catalyzed hydrolysis, other degradation products can be formed under different conditions.[3][4] For instance, metabolic degradation in the body leads to metabolites like 7-aminoflunitrazepam and N-desmethylflunitrazepam.[3][5][6] Stability studies have also shown that flunitrazepam can degrade under basic or neutral conditions, as well as upon exposure to light, though the resulting products may differ.[1][7][8]
Troubleshooting Guides
Issue 1: Incomplete conversion of flunitrazepam to this compound.
-
Possible Cause 1: Insufficient acid concentration.
-
Solution: Ensure the acid concentration is adequate for the reaction. A common condition is the use of 2N hydrochloric acid.[1]
-
-
Possible Cause 2: Reaction time is too short.
-
Solution: Increase the reaction time. Monitoring the reaction progress using a suitable analytical technique like HPLC is recommended.
-
-
Possible Cause 3: Inadequate reaction temperature.
-
Solution: The hydrolysis is often performed at elevated temperatures, for example, at 60°C.[1] Ensure your experimental setup maintains the target temperature consistently.
-
Issue 2: Presence of unexpected by-products in the final sample.
-
Possible Cause 1: Degradation due to other factors.
-
Solution: Flunitrazepam is sensitive to light.[7] Protect the reaction mixture from light to prevent photodegradation.
-
-
Possible Cause 2: Non-specific degradation.
-
Solution: If the reaction conditions are too harsh (e.g., excessively high temperature or acid concentration), further degradation of the target benzophenone may occur. Optimize the reaction conditions to be as mild as possible while still achieving complete conversion of the starting material.
-
Issue 3: Difficulty in isolating and purifying this compound.
-
Possible Cause 1: Inefficient extraction.
-
Solution: After hydrolysis, the product can be isolated by solvent extraction.[9] Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the benzophenone into the organic phase.
-
-
Possible Cause 2: Co-elution with impurities during chromatography.
-
Solution: Optimize the chromatographic method (e.g., mobile phase composition, gradient) to achieve better separation of the target compound from any by-products or remaining starting material.
-
Data Presentation
Table 1: Summary of Flunitrazepam Degradation Conditions and Products
| Degradation Condition | Primary Product(s) | Reference |
| Acidic Hydrolysis (e.g., 2N HCl, 60°C) | This compound | [1][2] |
| Enzymatic (in vivo metabolism) | 7-aminoflunitrazepam, N-desmethylflunitrazepam | [3][5][6] |
| Exposure to Light | Potential for complex degradation, formation of amino-flunitrazepam | [7][10] |
| Basic Conditions (e.g., 2N NaOH, 60°C) | Degradation of parent compound; multiple minor products | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Flunitrazepam
This protocol is designed for the conversion of flunitrazepam to this compound for analytical purposes.[1]
-
Materials:
-
Flunitrazepam standard or sample
-
2N Hydrochloric Acid (HCl)
-
Methanol (or other suitable organic solvent)
-
Heating block or water bath
-
Reaction vials
-
HPLC or GC-MS system for analysis
-
-
Procedure:
-
Sample Preparation: Dissolve a known quantity of the flunitrazepam sample in a suitable solvent (e.g., methanol) to create a stock solution.
-
Acidification: In a reaction vial, combine 1 mL of the flunitrazepam stock solution with 1 mL of 2N HCl.
-
Hydrolysis Reaction: Cap the vial tightly and place it in a heating block or water bath set to 60°C. Reflux the mixture for 30 minutes.
-
Neutralization & Dilution: After cooling to room temperature, carefully neutralize the solution with a suitable base (e.g., 2N NaOH) if required by the subsequent analytical method. Dilute the sample to the desired concentration for analysis.
-
Analysis: Inject the resulting solution into an HPLC or GC-MS system to identify and quantify the this compound peak.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing tar formation in high-temperature Friedel-Crafts reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize tar formation and other side reactions in high-temperature Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of a Friedel-Crafts reaction, and what causes it?
A1: In organic synthesis, "tar" is a general term for a complex, high-molecular-weight, often dark and viscous or solid mixture of undesirable byproducts. In Friedel-Crafts reactions, tar formation is primarily caused by a combination of factors, including:
-
Polyalkylation: In Friedel-Crafts alkylation, the initial product is often more reactive than the starting material, leading to multiple alkylations on the same aromatic ring and the formation of complex polymeric material.
-
Carbocation Rearrangements: Alkylation reactions are prone to carbocation rearrangements, which can lead to a mixture of products and potential polymerization pathways.[1]
-
High Temperatures: Elevated temperatures can provide the activation energy for various side reactions, including polymerization, decomposition of starting materials and products, and charring.[2]
-
Excessive Catalyst Concentration: High concentrations of Lewis acid catalysts can promote unwanted side reactions and contribute to product degradation.
-
Prolonged Reaction Times: Extended reaction times, especially at high temperatures, can lead to the decomposition of the desired product into tar.[2]
Q2: How can I visually identify the onset of tar formation during my experiment?
A2: The most common visual cue is a darkening of the reaction mixture, often progressing from a pale yellow or orange to a deep brown or black. The viscosity of the mixture may also increase significantly. Thin-layer chromatography (TLC) can be a valuable tool for monitoring the reaction; the appearance of a dark streak from the baseline or the emergence of multiple, poorly defined spots can indicate the formation of tarry byproducts.
Q3: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding tar formation?
A3: The key difference lies in the reactivity of the product. In Friedel-Crafts alkylation , the alkyl group added to the aromatic ring is an activating group, making the product more susceptible to further alkylation (polyalkylation), a major contributor to tar formation. In contrast, the acyl group introduced during Friedel-Crafts acylation is a deactivating group. This deactivation makes the product less reactive than the starting material, thus preventing further acylation and significantly reducing the likelihood of tar formation from polysubstitution.[3]
Q4: Can the choice of solvent influence tar formation?
A4: Absolutely. The polarity of the solvent can affect the stability of the intermediates and the solubility of the catalyst-product complex. In some cases, polar solvents can stabilize charged intermediates, potentially leading to different product distributions and side reactions. For instance, in the acylation of 2-methylnaphthalene, using nitrobenzene (a polar solvent) favors β-substitution, while dichloromethane (a less polar solvent) favors α-substitution.[4] The choice of solvent can also influence the reversibility of the reaction, which can impact the final product distribution and the potential for side reactions over time.[5]
Q5: Are there greener alternatives to traditional Lewis acids like AlCl₃ that might reduce tar formation?
A5: Yes, research is ongoing into more environmentally friendly and reusable catalysts. Solid acid catalysts, such as zeolites and certain metal oxides, are being explored to minimize the use of corrosive and moisture-sensitive Lewis acids.[6][7] Ionic liquids are also being investigated as alternative reaction media that can act as both solvent and catalyst, often leading to cleaner reactions and easier product separation.[8]
Troubleshooting Guides
Issue 1: My reaction has produced a significant amount of black, insoluble tar.
This is a common issue in high-temperature Friedel-Crafts reactions, often indicating that the reaction conditions were too harsh.
| Possible Cause | Suggested Solution |
| Excessive Temperature | Reduce the reaction temperature. Determine the minimum temperature required for a reasonable reaction rate. Consider a temperature screen to find the optimal balance between reaction speed and byproduct formation. |
| High Catalyst Concentration | Decrease the amount of Lewis acid catalyst. While stoichiometric amounts are often needed for acylation, a large excess can promote side reactions.[5] |
| Prolonged Reaction Time | Monitor the reaction closely using TLC and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times, especially at elevated temperatures.[2] |
| Reaction Type | If performing an alkylation, consider switching to an acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylated product without the risk of polyalkylation and rearrangements.[1] |
Issue 2: My product is a mixture of isomers and byproducts, with some tar present.
This suggests that while the reaction is proceeding, it lacks selectivity.
| Possible Cause | Suggested Solution |
| Kinetic vs. Thermodynamic Control | The product distribution may be changing over time. At lower temperatures and shorter reaction times, the kinetically favored product (faster-forming isomer) may dominate. At higher temperatures and longer times, the reaction may equilibrate to the more stable thermodynamic product.[9] Analyze the product mixture at different time points to understand the reaction profile. |
| Solvent Effects | The solvent can significantly influence the regioselectivity. Experiment with solvents of different polarities to favor the formation of the desired isomer.[4] |
| Steric Hindrance | The steric bulk of the substrate or the acylating/alkylating agent can influence the product ratio (e.g., ortho vs. para). Consider using a less bulky reagent if possible. |
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of Friedel-Crafts reactions.
Table 1: Effect of Catalyst Loading on the Yield of 4-Methoxyacetophenone in the Acylation of Anisole with Acetic Anhydride
| Entry | Catalyst (FeCl₃·6H₂O) (mol %) | Temperature (°C) | Yield (%) |
| 1 | 10 | 40 | 71 |
| 2 | 5 | 40 | 65 |
| 3 | 2 | 40 | 54 |
Reaction conditions: 1 mmol anisole, 2 equiv Ac₂O, 2 h reaction time in a tunable aryl alkyl ionic liquid (TAAIL 6). Data sourced from[10].
Table 2: Influence of Solvent on the Acylation of 2-Methylnaphthalene with Acetyl Chloride
| Entry | Solvent | Yield of 2-methyl-6-acetylnaphthalene (%) | Yield of 2-methyl-1-acetylnaphthalene (%) |
| 1 | Nitrobenzene | 61.8 | 5.6 |
| 2 | Dichloromethane | 25.4 | 35.2 |
| 3 | n-Hexane | Low | Low |
Reaction conditions: Molar ratio of 2-methylnaphthalene:acetyl chloride:AlCl₃ was 1:1:1. Data sourced from[4].
Table 3: Effect of Temperature on the Acylation of Toluene with Benzoic Anhydride over an Insoluble Heteropoly Acid Catalyst
| Temperature (°C) | Reaction Time (min) | Yield of p-tolyl-phenylmethanone (%) |
| 110 (reflux) | 360 | ~70 |
| 150 | 60 | ~100 |
Note: Higher temperatures were found to reduce the formation of by-products in this specific catalytic system. Data interpreted from[11].
Experimental Protocols
Protocol 1: High-Temperature Friedel-Crafts Acylation of Toluene with Acetic Anhydride
This protocol describes a microwave-assisted acylation, which often provides rapid and clean reactions.
Materials:
-
Toluene
-
Acetic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Microwave reaction vial with a magnetic stir bar
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a microwave vial, add AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), and acetic anhydride (250 µL).
-
Cap the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 110 °C for 15 minutes.[12]
-
After cooling, quench the reaction by adding 6 mL of water and shaking vigorously.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaCl solution, followed by saturated aqueous NaHCO₃ solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
-
The product can be further purified by distillation or column chromatography.
Protocol 2: Minimizing Polyalkylation in the Friedel-Crafts Alkylation of Benzene
A key strategy to minimize polyalkylation is to use a large excess of the aromatic substrate. This protocol is for illustrative purposes; Friedel-Crafts alkylation is inherently prone to side reactions.
Materials:
-
Anhydrous Benzene (large excess)
-
tert-Butyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Ice bath
-
Dilute HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Charge the flask with a large excess of anhydrous benzene (e.g., 10 equivalents).
-
Add anhydrous AlCl₃ (1.1 equivalents relative to the alkylating agent) to the benzene and cool the mixture in an ice bath.
-
Slowly add tert-butyl chloride (1.0 equivalent) dropwise from the addition funnel to the stirred benzene suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the excess benzene by distillation to yield the product.
Visualizations
Caption: Mechanism of tar formation in Friedel-Crafts reactions.
Caption: Troubleshooting workflow for tar formation.
Caption: Decision tree for optimizing Friedel-Crafts reactions.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (FMNA), a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity and quality of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document outlines two comparable reversed-phase HPLC (RP-HPLC) methods and details the validation parameters as stipulated by the International Conference on Harmonisation (ICH) guidelines.[1][2] The objective is to offer a clear, data-driven comparison to aid researchers and quality control analysts in selecting and implementing a robust analytical method.
High-Level Comparison: RP-HPLC Method A vs. Method B
The primary analytical technique for quantifying FMNA is RP-HPLC coupled with Ultraviolet (UV) detection, owing to its high selectivity, sensitivity, and robustness.[3] Below, we compare two potential methods, differing primarily in their mobile phase composition and column chemistry, to illustrate how minor variations can impact performance.
-
Method A (Isocratic Elution): Utilizes a standard C18 column with a simple isocratic mobile phase of acetonitrile and water. This method is straightforward, rapid, and cost-effective, making it suitable for routine quality control.[4]
-
Method B (Gradient Elution): Employs a C8 column with a gradient mobile phase. This approach offers alternative selectivity, which can be crucial for resolving potential impurities with polarities very similar to the main analyte.
| Feature | RP-HPLC Method A (C18, Isocratic) | RP-HPLC Method B (C8, Gradient) | Rationale & ICH Acceptance Criteria |
| Specificity | Baseline resolution from potential impurities and degradation products confirmed. | Enhanced separation for closely eluting impurities. | The method must unequivocally assess the analyte in the presence of components like impurities, degradants, or excipients.[5] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | A linear relationship between concentration and detector response is required. R² should typically be ≥ 0.99.[6] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.9% - 101.8% | Assesses the closeness of results to the true value. For an assay, mean recovery of 100±2% is a common criterion.[7] |
| Precision (% RSD) | Measures the degree of scatter between a series of measurements.[7] | ||
| - Repeatability | ≤ 0.8% | ≤ 0.9% | RSD should typically be ≤ 2%.[6] |
| - Intermediate Precision | ≤ 1.5% | ≤ 1.6% | RSD should typically be ≤ 2%.[6] |
| Limit of Detection (LOD) | ~5 ng/mL | ~7 ng/mL | The lowest amount of analyte that can be detected. Often based on a signal-to-noise ratio of 3:1.[7][8] |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~20 ng/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often based on a signal-to-noise ratio of 10:1.[7][8] |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | Stable performance with deliberate variations in gradient timing and temperature. | The method's capacity to remain unaffected by small, deliberate variations in parameters.[8] |
Experimental Protocols
Detailed methodologies for the two compared RP-HPLC methods are provided below. These protocols are based on established methods for similar benzophenone derivatives.[3][4][6]
Method A: Isocratic RP-HPLC on C18 Column
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Diluent: Mobile phase.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[4]
-
Working Standard & Sample Solutions: Prepare solutions at a target concentration of 100 µg/mL by diluting the stock solution or dissolving the sample in the diluent.
-
Method B: Gradient RP-HPLC on C8 Column
-
Instrumentation: A standard HPLC system as described for Method A.
-
Chromatographic Conditions:
-
Column: C8 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation: As described for Method A, using Mobile Phase A as the diluent.
Method Validation Workflow and Logic
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[8] The relationship between the core validation parameters demonstrates a logical progression from establishing the method's basic performance to ensuring its reliability in routine use.
Caption: Logical workflow of HPLC method validation as per ICH guidelines.
The process begins with method development and system suitability checks to ensure the chromatographic system is performing correctly.[1] Core parameters like specificity, linearity, accuracy, and precision are then established. Based on this data, the method's performance limits (LOD and LOQ) are determined. Finally, robustness testing ensures the method is reliable for routine use, leading to a fully validated procedure.[5][8]
Caption: General experimental workflow for HPLC analysis.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. actascientific.com [actascientific.com]
A Comparative Guide to Analytical Methods for Benzodiazepine Precursors
For Researchers, Scientists, and Drug Development Professionals
The quality and purity of starting materials are of paramount importance in the synthesis of pharmaceuticals. For benzodiazepines, a class of psychoactive drugs, the purity of their precursors is critical to ensure the safety and efficacy of the final product. The most common precursors in the synthesis of 1,4-benzodiazepines are 2-aminobenzophenones and o-phenylenediamines.[1][2][3] This guide provides a comparative overview of the primary analytical methods for the identification and quantification of these crucial precursors, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of benzodiazepine precursors.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, UV detection | Separation based on volatility and polarity, mass-based detection | Separation based on polarity, highly sensitive mass-based detection |
| Precursors Analyzed | 2-Aminobenzophenones, o-Phenylenediamine | 2-Aminobenzophenones, silylated derivatives of some precursors | o-Phenylenediamine and its metabolites, 2-Aminobenzophenones |
| Sample Preparation | Dissolution in mobile phase, filtration | Derivatization (e.g., silylation) may be required for polar analytes, solvent extraction | Solvent extraction, solid-phase extraction (SPE) |
| Linearity Range | Typically in the µg/mL to mg/mL range. For p-phenylenediamine, a linear range of 5-2000 ng/mL has been reported for LC-MS/MS.[4] | Wide linear range, often from ng/mL to high µg/mL levels. | Excellent linearity over a wide concentration range, typically from pg/mL to µg/mL. A linear range of 10-2000 ng/mL has been validated for p-phenylenediamine.[5][6] |
| Limit of Detection (LOD) | Generally in the low ng/mL range. For p-phenylenediamine, an LOD of 0.44 µg/m³ (air) has been reported.[7] | Typically in the low ng/mL to pg/mL range. | High sensitivity, with LODs often in the pg/mL to low ng/mL range. |
| Limit of Quantification (LOQ) | Usually in the mid to high ng/mL range. For p-phenylenediamine, a reliable quantitation limit of 0.44 µg/m³ (air) has been established.[7] For an LC-MS/MS method, the LLOQ for p-phenylenediamine was 5 ng/mL.[4] | Generally in the ng/mL range. | Very low LOQs, often in the low ng/mL range. |
| Precision (%RSD) | Typically <5% for intra- and inter-day precision. For p-phenylenediamine, intra- and inter-assay imprecision were within 1.58-9.52% and 5.43-9.45%, respectively.[4] | Generally <15%. | Excellent precision, with %RSD values typically below 15%. For p-phenylenediamine and its metabolites, intra- and inter-assay imprecision were lower than 14%.[5][6] |
| Accuracy/Recovery (%) | Good recovery, often >90%. | Recoveries are generally high, but can be affected by derivatization efficiency. | High accuracy, with recoveries typically between 85% and 115%. For p-phenylenediamine and its metabolites, absolute recoveries were between 51.94% and 56.20%.[5][6] |
| Advantages | Robust, widely available, suitable for routine quality control.[8] | High specificity and sensitivity, provides structural information.[9] | Very high sensitivity and selectivity, suitable for complex matrices.[5][6][10] |
| Disadvantages | Lower sensitivity compared to MS methods. | May require derivatization for polar analytes, which can add complexity. | Higher cost of instrumentation and maintenance. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for 2-Aminobenzophenone
This method is suitable for the routine quality control of 2-aminobenzophenone.[8]
A. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile and water (gradient or isocratic). A common mobile phase for diazepam impurities is a mixture of acetonitrile, methanol, and water.[11]
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm.[11]
-
Injection Volume: 10 µL.
B. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-aminobenzophenone sample.
-
Dissolve the sample in the mobile phase in a 100 mL volumetric flask to achieve a concentration of about 0.1 mg/mL.[8]
-
Filter the solution through a 0.45 µm syringe filter before injection.
C. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Identify the 2-aminobenzophenone peak based on the retention time of a reference standard.
-
Quantify the amount of 2-aminobenzophenone using the peak area and a calibration curve prepared from reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Aminobenzophenone
This method provides high specificity for the identification and quantification of 2-aminobenzophenone.
A. Chromatographic and Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature of around 150°C, ramped to 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification. The molecular ion of 2-aminobenzophenone (m/z 197) and characteristic fragment ions are monitored.[12]
B. Sample Preparation (with Derivatization):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject an aliquot of the derivatized solution into the GC-MS.
C. Analytical Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify the derivatized 2-aminobenzophenone peak based on its retention time and mass spectrum, comparing it to a reference standard.
-
Quantify the analyte using a calibration curve constructed from derivatized standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for o-Phenylenediamine
This method is highly sensitive and selective for the analysis of o-phenylenediamine, often used for trace-level detection in various matrices. The following is based on a validated method for p-phenylenediamine which can be adapted.[5][6]
A. Chromatographic and Spectrometric Conditions:
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: C18, with particle sizes typically between 1.7 and 5 µm.
-
Mobile Phase: A gradient of an aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). For a related compound, p-phenylenediamine, the transition m/z 109→92 is used for quantification.[5][6]
B. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol and water.
-
Load the sample solution (dissolved in an appropriate solvent) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the o-phenylenediamine with a stronger, often basic, organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
C. Analytical Procedure:
-
Inject the prepared sample extract into the LC-MS/MS system.
-
Identify and quantify o-phenylenediamine based on its specific retention time and MRM transition.
-
Use a calibration curve prepared from standards that have undergone the same extraction procedure for accurate quantification.
Mandatory Visualization
Caption: General workflow for the analysis of benzodiazepine precursors.
Caption: Role of precursor analysis in benzodiazepine synthesis.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. osha.gov [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Liquid chromatographic/mass spectrometric investigation on the reaction products in the peroxidase-catalyzed oxidation of o-phenylenediamine by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to 2'-Fluoro-2-methylamino-5-nitrobenzophenone and Other Nitrobenzophenone Derivatives for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of 2'-Fluoro-2-methylamino-5-nitrobenzophenone and other key nitrobenzophenone derivatives for researchers, scientists, and drug development professionals. The focus is on their performance as chemical intermediates, particularly in the synthesis of benzodiazepines, supported by comparative physicochemical data and detailed experimental protocols.
Introduction
Nitrobenzophenone derivatives are a critical class of chemical intermediates in the pharmaceutical industry. Their versatile structure, characterized by a benzophenone core with nitro and amino group substitutions, makes them essential building blocks for the synthesis of a variety of heterocyclic compounds, most notably the 1,4-benzodiazepines. This class of drugs is widely used for its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.
This compound, along with its analogues such as 2-amino-2'-chloro-5-nitrobenzophenone and 2-amino-5-bromobenzophenone, are pivotal precursors in the synthesis of well-known benzodiazepines like Flunitrazepam and Clonazepam. The specific substituents on the benzophenone scaffold directly influence the identity and properties of the final pharmaceutical product. This guide offers a comparative analysis of these precursors to assist researchers in their synthetic endeavors.
Physicochemical Properties: A Comparative Analysis
The selection of a precursor for a synthetic pathway is often guided by its physicochemical properties. The following table summarizes key data for this compound and other relevant nitrobenzophenone derivatives, facilitating a direct comparison.
| Property | This compound | 2-Amino-2'-fluoro-5-nitrobenzophenone | 2-Amino-2'-chloro-5-nitrobenzophenone | 2-Amino-5-nitrobenzophenone | 2-Amino-5-bromobenzophenone |
| CAS Number | 735-06-8[1] | 344-80-9[2][3] | 2011-66-7[4][5] | 1775-95-7[6][7][8][9] | 39859-36-4[10][11] |
| Molecular Formula | C₁₄H₁₁FN₂O₃[1] | C₁₃H₉FN₂O₃[2][3] | C₁₃H₉ClN₂O₃[4][5][12] | C₁₃H₁₀N₂O₃[6][8] | C₁₃H₁₀BrNO[10][11][13] |
| Molecular Weight ( g/mol ) | 274.25[1] | 260.22[2][3] | 276.68[4][14] | 242.23[6][8] | 276.13[10][11][13] |
| Appearance | Not specified | Yellow crystalline solid[3] | Yellow to light brown crystalline powder[4][5] | Yellow solid[9] | Light yellow to amber powder or crystalline solid[10][11] |
| Melting Point (°C) | 186-187[1] | 161-163[3][15] | 140-144[4] | 166-168[8][9] | 109-115[10][11] |
| Solubility | Not specified | DMF: 2 mg/mL; DMSO: 1 mg/mL[2][3] | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water[4] | DMF: 2 mg/mL; DMSO: 1 mg/mL[16] | DMF: 30 mg/mL; DMSO: 30 mg/mL; Ethanol: 30 mg/mL[10][11] |
Performance in Synthetic Applications
The primary role of these nitrobenzophenone derivatives is as precursors in the synthesis of benzodiazepines. The general synthetic pathway involves the acylation of the amino group, followed by cyclization to form the characteristic seven-membered diazepine ring.
Caption: General synthetic pathway for benzodiazepines from 2-aminobenzophenone precursors.
The choice of the specific 2-aminobenzophenone derivative directly determines the substituents on the final benzodiazepine product. For instance, this compound is a key precursor for Flunitrazepam, while 2-amino-2'-chloro-5-nitrobenzophenone is used in the synthesis of Clonazepam.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the synthesis of a nitrobenzophenone derivative and its subsequent conversion to a benzodiazepine.
Protocol 1: Synthesis of 2-Amino-2'-fluoro-5-nitrobenzophenone
This protocol is based on the Friedel-Crafts acylation reaction.
Materials:
-
o-Fluorobenzoyl chloride
-
p-Nitroaniline
-
Anhydrous zinc chloride
-
Toluene
-
Hydrochloric acid (3N)
-
Sodium hydroxide solution
Procedure:
-
In a suitable reaction vessel, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Heat the mixture with stirring.
-
Gradually add p-nitroaniline over approximately 30 minutes.
-
Raise the temperature to 200-205°C and maintain for one hour.
-
After cooling, cautiously add 3N hydrochloric acid to the reaction mixture.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of approximately 7.0-7.5.
-
The crude product is expected to precipitate. Collect the solid by filtration and wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Benzodiazepine from 2-Amino-2'-fluoro-5-nitrobenzophenone
This protocol outlines a two-step process involving chloroacetylation and subsequent cyclization.
Step 1: Chloroacetylation
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
Chloroacetyl chloride
-
Toluene
Procedure:
-
Suspend 2-Amino-2'-fluoro-5-nitrobenzophenone in toluene in a round-bottom flask.
-
With stirring, add chloroacetyl chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for several hours.
-
Cool the mixture to room temperature. The intermediate product, 2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone, is expected to precipitate.
-
Collect the solid by filtration and wash with cold toluene.
Step 2: Intramolecular Cyclization
Materials:
-
2-(2-chloroacetamido)-2'-fluoro-5-nitrobenzophenone
-
Hexamethylenetetramine
-
Ethanol
-
Ammonium chloride
Procedure:
-
In a round-bottom flask, combine the chloroacetylated intermediate, hexamethylenetetramine, and ammonium chloride in ethanol.
-
Heat the mixture to reflux with stirring for several hours.
-
After the reaction is complete, cool the mixture.
-
The final benzodiazepine product can be isolated by filtration and purified by recrystallization.
Caption: Experimental workflow for the two-step synthesis of a benzodiazepine.
Biological Activity Profile
While the primary application of these nitrobenzophenone derivatives is as synthetic intermediates, some benzophenone derivatives have been shown to possess intrinsic biological activity.
-
Antimicrobial and Antifungal Activity: Various substituted benzophenone derivatives have demonstrated antifungal and antibacterial properties.[4][10]
-
Modulation of GABAA Receptors: A study on 5-bromo-2'-chloro-2-aminobenzophenone, a metabolite of phenazepam, showed that it can modulate GABA(A) receptor-mediated currents.[17] This suggests that other 5-substituted benzophenones may also interact with this receptor complex. However, 2-aminobenzophenone and benzophenone itself did not show similar modulatory properties.[17]
-
Anti-inflammatory and Anticancer Potential: Other classes of benzophenone derivatives have been investigated for their anti-inflammatory and anticancer activities.[7][13][18]
It is important to note that comprehensive studies on the direct biological activities of this compound and its close analogs are limited. The available data suggests that the biological effects are highly dependent on the specific substitution pattern on the benzophenone core.
Protocols for Biological Assays
For researchers interested in evaluating the direct biological activity of these compounds, the following are standard protocols for cell viability and receptor binding assays.
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells in culture
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand specific for the target receptor
-
Test compounds at various concentrations
-
Assay buffer
-
Scintillation fluid and counter or filtration apparatus
Procedure:
-
In a multi-well plate or microcentrifuge tubes, combine the receptor preparation, radiolabeled ligand, and either buffer (for total binding), a known unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory constant (Ki) of the test compound.
Caption: Logical workflow for a competitive radioligand binding assay.
Conclusion
This compound and its analogs are indispensable intermediates in the synthesis of benzodiazepines and other pharmacologically relevant molecules. Their performance is primarily evaluated based on their utility in these synthetic pathways. While direct biological activities of these precursors are not extensively documented, the broader class of benzophenones exhibits a range of biological effects, suggesting a potential for further investigation. This guide provides a foundational comparison of their physicochemical properties and synthetic applications, along with standardized protocols to aid researchers in their work.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 6. Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination of a synthetic benzophenone membrane-targeted antibiotic - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 17. Modulation of GABA(A) receptor-mediated currents by benzophenone derivatives in isolated rat Purkinje neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Pathways to 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the synthetic routes to 2'-Fluoro-2-methylamino-5-nitrobenzophenone, a key intermediate in the synthesis of various pharmaceuticals. The selection of an optimal synthetic pathway is crucial for efficiency, scalability, and cost-effectiveness in drug development and manufacturing. This document outlines the primary synthetic strategy, alternative hypothetical routes, and provides detailed experimental protocols and comparative data to support informed decision-making in a research and development setting.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process commencing with a Friedel-Crafts acylation to form the precursor, 2-amino-2'-fluoro-5-nitrobenzophenone, followed by a subsequent N-methylation. This established route is well-documented in patent literature and offers a direct approach to the target molecule. Alternative strategies, including palladium-catalyzed Suzuki coupling and nucleophilic addition via Grignard reactions, are plausible for the synthesis of related aminobenzophenones. However, their specific application to this compound is not extensively detailed in current literature and is presented here as a hypothetical comparison.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for the primary synthetic route and provides a theoretical comparison with potential alternative pathways.
| Parameter | Route 1: Friedel-Crafts Acylation & N-Methylation | Route 2: Suzuki Coupling (Hypothetical) | Route 3: Grignard Reaction (Hypothetical) |
| Starting Materials | o-Fluorobenzoyl chloride, p-Nitroaniline, Methylating agent | 2-amino-5-nitrobenzonitrile, 2-fluorophenylboronic acid | 2-amino-5-nitrobenzonitrile, 2-fluorophenylmagnesium halide |
| Key Steps | 1. Friedel-Crafts Acylation2. N-Methylation | Palladium-catalyzed cross-coupling | Nucleophilic addition |
| Reaction Temperature | High (up to 205°C for acylation) | Mild to moderate (typically 80-110°C) | Low to ambient |
| Catalyst | Zinc Chloride (Lewis Acid) | Palladium catalyst (e.g., Pd(OAc)₂) | None |
| Reported Yield | 70-85% (for Friedel-Crafts acylation) | Potentially high, but not reported for this specific molecule. | Variable, potential for side reactions. |
| Purity | ≥98% (for Friedel-Crafts product) | Dependent on purification, but generally good. | May require extensive purification. |
| Advantages | Established and scalable industrial process. | Milder reaction conditions, high functional group tolerance. | Utilizes readily available starting materials. |
| Disadvantages | Harsh reaction conditions, use of stoichiometric Lewis acid. | Requires specialized catalysts and reagents, not demonstrated for this molecule. | Potential for low chemoselectivity due to reactive functional groups. |
Experimental Protocols
Route 1: Friedel-Crafts Acylation and N-Methylation
This is the most established method for the synthesis of the target compound.
Step 1: Synthesis of 2-amino-2'-fluoro-5-nitrobenzophenone via Friedel-Crafts Acylation
-
Materials: o-Fluorobenzoyl chloride, p-Nitroaniline, Anhydrous zinc chloride, Toluene, Hydrochloric acid.
-
Procedure:
-
In a suitable reaction vessel, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Heat the mixture to 140°C with stirring.
-
Gradually add p-nitroaniline over approximately 30 minutes, maintaining the temperature at 140°C.
-
After the addition is complete, increase the temperature to 200-205°C and maintain for one hour.
-
Cool the reaction mixture and cautiously add a mixture of water and 36% hydrochloric acid for hydrolysis.
-
Perform an extraction with toluene.
-
Wash the organic phase with dilute hydrochloric acid and then with water.
-
The crude product is isolated from the toluene extract and can be further purified by recrystallization.
-
Step 2: N-Methylation of 2-amino-2'-fluoro-5-nitrobenzophenone
-
Materials: 2-amino-2'-fluoro-5-nitrobenzophenone, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., sodium hydride, potassium carbonate), and an anhydrous solvent (e.g., THF, DMF).
-
Proposed Procedure:
-
Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at a controlled temperature (e.g., 0°C for strong bases).
-
After the addition of the base, add the methylating agent dropwise.
-
Allow the reaction to stir at a specified temperature (e.g., room temperature or with gentle heating) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Route 2: Suzuki Coupling (Hypothetical)
This route offers a potential for milder reaction conditions.
-
Materials: 2-amino-5-nitrobenzonitrile, 2-fluorophenylboronic acid, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., 2,2'-bipyridine), Base (e.g., K₃PO₄), Solvent (e.g., THF/water mixture).
-
Procedure:
-
Charge a reaction flask with 2-amino-5-nitrobenzonitrile, 2-fluorophenylboronic acid, the palladium catalyst, ligand, and base.
-
Add the solvent system and heat the mixture, typically between 80-110°C, for several hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Route 3: Grignard Reaction (Hypothetical)
This route presents an alternative nucleophilic addition approach.
-
Materials: 2-amino-5-nitrobenzonitrile, 2-fluorobromobenzene, Magnesium turnings, Anhydrous ether or THF, Aqueous acid for workup.
-
Procedure:
-
Prepare the Grignard reagent (2-fluorophenylmagnesium bromide) by reacting 2-fluorobromobenzene with magnesium turnings in anhydrous ether or THF.
-
Slowly add a solution of 2-amino-5-nitrobenzonitrile in an anhydrous solvent to the Grignard reagent at a low temperature (e.g., 0°C).
-
After the reaction is complete, perform an acidic workup with a reagent like hydrochloric acid.
-
Extract the product with an organic solvent and purify as necessary. A key challenge in this route is the potential for the Grignard reagent to react with the nitro and amino groups of the starting material.[1]
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
A Comparative Guide to Benzophenone Synthesis: Friedel-Crafts Acylation vs. Suzuki Coupling
For researchers, scientists, and professionals in drug development, the synthesis of benzophenone and its derivatives is a fundamental process, as these moieties are integral to numerous pharmaceuticals and functional materials. The selection of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective, data-driven comparison of two prominent methods for benzophenone synthesis: the traditional Friedel-Crafts acylation and the modern Suzuki coupling reaction.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the synthesis of benzophenone via Friedel-Crafts acylation and Suzuki coupling, based on reported experimental data.
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling |
| Starting Materials | Benzene and Benzoyl Chloride | Benzoyl Chloride and Phenylboronic Acid |
| Catalyst/Reagents | Lewis Acid (e.g., AlCl₃) | Palladium Catalyst (e.g., PEPPSI-type NHC-Pd(II) complexes), Base (e.g., K₂CO₃) |
| Typical Yield | ~90%[1] | 88-94%[2] |
| Reaction Conditions | 0 °C to room temperature, 2-4 hours[1] | 60 °C, 4 hours[2] |
| Solvent | Dichloromethane[1] | Toluene[2] |
| Key Advantages | Inexpensive reagents, well-established procedure.[3] | Mild reaction conditions, high functional group tolerance.[1][3] |
| Key Disadvantages | Requires stoichiometric amounts of harsh Lewis acids, limited functional group tolerance, generation of significant waste.[1][3] | Cost of palladium catalysts, potential for catalyst poisoning, boronic acids may require synthesis.[1][3] |
Experimental Protocols
Friedel-Crafts Acylation for Benzophenone Synthesis
This protocol is a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride.[1]
Materials:
-
Benzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane from the addition funnel to the stirred suspension.
-
After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or petroleum ether.
Suzuki Coupling for Benzophenone Synthesis
This protocol describes the synthesis of benzophenone from benzoyl chloride and phenylboronic acid.[2]
Materials:
-
Benzoyl chloride
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
PEPPSI-type NHC-Pd(II) catalyst (0.1 mol%)
-
Toluene
-
Argon atmosphere
Procedure:
-
In a reaction vessel, combine phenylboronic acid (1.0 mmol), potassium carbonate (1.5 mmol), and the palladium catalyst (0.1 mol%).
-
Add toluene (4.0 mL) to the vessel.
-
Under an argon atmosphere, add benzoyl chloride (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography. A gram-scale reaction using this method yielded 88% isolated benzophenone.[2]
Visualizing the Reactions
The following diagrams illustrate the mechanisms of the Friedel-Crafts acylation and Suzuki coupling, as well as a comparative workflow.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Catalytic Cycle of Suzuki Coupling.
Caption: Comparative Experimental Workflow.
Concluding Remarks
The choice between Friedel-Crafts acylation and Suzuki coupling for benzophenone synthesis is contingent on the specific needs of the researcher. Friedel-Crafts acylation is a cost-effective and well-established method that provides high yields for simple, robust substrates.[1][3] However, its requirement for harsh Lewis acids and its limited functional group tolerance can be significant drawbacks, particularly in the synthesis of complex molecules.[1][3]
Conversely, Suzuki coupling offers milder reaction conditions and a broader tolerance for various functional groups, often resulting in high yields.[1][2] This makes it a superior choice for the synthesis of highly functionalized benzophenone derivatives, which are common in drug discovery and development.[1] The primary disadvantages of the Suzuki coupling are the higher cost of palladium catalysts and the potential need to synthesize the required boronic acids.[1][3]
For large-scale, cost-sensitive production of unsubstituted benzophenone, Friedel-Crafts acylation remains a viable option. However, for applications demanding high functional group compatibility and milder conditions, particularly in a research and development setting, the Suzuki coupling presents a more versatile and often more efficient synthetic route.
References
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Pharmaceutical Intermediate
The synthesis of 2'-Fluoro-2-methylamino-5-nitrobenzophenone, a crucial intermediate in the manufacturing of various pharmaceuticals, presents a significant consideration for researchers and professionals in drug development. The efficiency, scalability, and cost-effectiveness of the chosen synthetic pathway directly impact the overall viability of a drug candidate. This guide provides a comprehensive comparison of the primary industrial synthesis method, the Friedel-Crafts acylation, with two plausible alternative routes: the Suzuki coupling and the Grignard reaction. The analysis is supported by available experimental data and detailed methodologies to aid in the selection of the most suitable process.
Executive Summary
The traditional and most industrially established method for synthesizing the precursor 2-Amino-2'-fluoro-5-nitrobenzophenone is the Friedel-Crafts acylation. This route is well-documented and offers a direct pathway to the target molecule. However, it is characterized by harsh reaction conditions. Modern cross-coupling methodologies, such as the Suzuki coupling and Grignard reaction, present compelling alternatives with the potential for milder conditions and improved yields, though they are less specifically documented for this particular compound. The subsequent methylation of the amino group to yield the final product, this compound, is a common downstream step applicable to each route.
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for the synthesis of the precursor, 2-Amino-2'-fluoro-5-nitrobenzophenone, via the three compared routes. It is important to note that while the Friedel-Crafts route is well-established for this specific molecule, the data for the Suzuki and Grignard routes are based on analogous reactions and should be considered theoretical.
Table 1: Comparison of Synthesis Routes for 2-Amino-2'-fluoro-5-nitrobenzophenone
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling (Hypothetical) | Grignard Reaction (Hypothetical) |
| Starting Materials | o-Fluorobenzoyl chloride, p-Nitroaniline | 2-Fluorophenylboronic acid, 2-Amino-5-nitrobenzonitrile | 2-Fluorophenylmagnesium bromide, 2-Amino-5-nitrobenzonitrile |
| Key Reagents | Anhydrous Zinc Chloride | Palladium catalyst, Base | Anhydrous solvent (e.g., THF) |
| Typical Yield | 70-85%[1] | High yields reported for similar reactions | Good yields (around 71%) reported for analogous compounds[2] |
| Reaction Conditions | High temperature (200-205°C)[3][4] | Mild to moderate temperature | Low temperature to room temperature |
| Purification | Recrystallization from toluene[1][5] | Column chromatography | Aqueous workup, extraction, and chromatography/recrystallization |
Table 2: Estimated Cost of Starting Materials per Mole of Product (USD)
| Synthesis Route | Starting Material | Molar Mass ( g/mol ) | Price per Unit (USD) | Moles per Mole of Product | Estimated Cost per Mole of Product (USD) |
| Friedel-Crafts Acylation | o-Fluorobenzoyl chloride | 158.56 | ~$40 / 100g | 1 | ~$64 |
| p-Nitroaniline | 138.12 | ~$68 / 500g | 1 | ~$19 | |
| Anhydrous Zinc Chloride | 136.30 | ~$124 / 250g | 1 | ~$50 | |
| Total Estimated Cost | ~$133 | ||||
| Suzuki Coupling | 2-Fluorophenylboronic acid | 139.92 | ~$113 / 5g | 1 | ~$3162 |
| 2-Amino-5-nitrobenzonitrile | 163.14 | ~$25 / 25g | 1 | ~$163 | |
| Total Estimated Cost | ~$3325 | ||||
| Grignard Reaction | 2-Fluorophenylmagnesium bromide | 199.31 | ~$80 / 100mL (2.0 M solution) | 1 | ~$400 |
| 2-Amino-5-nitrobenzonitrile | 163.14 | ~$25 / 25g | 1 | ~$163 | |
| Total Estimated Cost | ~$563 |
Note: Prices are estimates based on currently available data and may vary depending on the supplier and purity.
Experimental Protocols
Route 1: Friedel-Crafts Acylation for 2-Amino-2'-fluoro-5-nitrobenzophenone
This protocol is adapted from established industrial synthesis methods.[1][3][4]
Materials:
-
o-Fluorobenzoyl chloride
-
p-Nitroaniline
-
Anhydrous zinc chloride
-
Toluene
-
Hydrochloric acid
-
Water
Procedure:
-
In a suitable reaction vessel, combine o-fluorobenzoyl chloride and anhydrous zinc chloride.
-
Heat the mixture to 140°C with stirring.
-
Gradually add p-nitroaniline in small portions over approximately 30 minutes, maintaining the temperature at 140°C.
-
After the addition is complete, raise the temperature to 200-205°C and maintain for one hour.
-
Cool the reaction mixture and cautiously add a mixture of water and hydrochloric acid.
-
Extract the product with toluene.
-
Wash the organic phase with dilute hydrochloric acid and then with water.
-
The crude product is isolated from the toluene extract and can be further purified by recrystallization.
Subsequent N-Methylation
The conversion of 2-Amino-2'-fluoro-5-nitrobenzophenone to the final product, this compound, can be achieved through standard N-methylation procedures. A general protocol is as follows:
Materials:
-
2-Amino-2'-fluoro-5-nitrobenzophenone
-
A suitable base (e.g., sodium hydride)
-
A methylating agent (e.g., methyl iodide)
-
An appropriate solvent (e.g., THF)
Procedure:
-
Dissolve 2-Amino-2'-fluoro-5-nitrobenzophenone in an anhydrous solvent under an inert atmosphere.
-
Add a suitable base to deprotonate the amino group.
-
Add the methylating agent dropwise and stir the reaction at a suitable temperature until completion (monitored by TLC).
-
Quench the reaction and extract the product with an organic solvent.
-
The organic layers are combined, washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization.[5]
Route 2: Suzuki Coupling (Hypothetical)
This hypothetical route is based on general procedures for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
2-Amino-5-nitrobenzonitrile
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
A suitable base (e.g., K2CO3)
-
An appropriate solvent (e.g., toluene, dioxane)
Procedure:
-
In a reaction vessel, combine 2-amino-5-nitrobenzonitrile, 2-fluorophenylboronic acid, the palladium catalyst, and the base in the solvent.
-
Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
Route 3: Grignard Reaction (Hypothetical)
This hypothetical route is based on the reaction of Grignard reagents with nitriles to form ketones.
Materials:
-
2-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
2-Amino-5-nitrobenzonitrile
-
Aqueous acid (for workup)
Procedure:
-
Prepare the Grignard reagent (2-fluorophenylmagnesium bromide) by reacting 2-fluorobromobenzene with magnesium turnings in an anhydrous solvent under an inert atmosphere.
-
In a separate flask, dissolve 2-amino-5-nitrobenzonitrile in an anhydrous solvent.
-
Cool the Grignard reagent solution to 0°C and slowly add the solution of 2-amino-5-nitrobenzonitrile.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully pouring it into a mixture of ice and aqueous acid.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the Friedel-Crafts Acylation Route.
References
A Comparative Guide to the Purity Assessment of 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for assessing the purity of 2'-Fluoro-2-methylamino-5-nitrobenzophenone, a key intermediate in the synthesis of several pharmaceutical compounds. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines detailed experimental protocols, presents a comparative analysis of different techniques, and includes supporting data to aid in method selection and implementation.
Introduction
This compound (C₁₄H₁₁FN₂O₃, Molar Mass: 274.25 g/mol ) is a substituted benzophenone that serves as a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs), including certain benzodiazepines. It is also recognized as a potential degradation product of some drugs. Given its role in pharmaceutical manufacturing, the purity of this intermediate must be rigorously controlled to prevent the introduction of unwanted side products and potential toxins into the final drug substance.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC) for the purity assessment of this compound. Each technique offers distinct advantages and is suited for detecting different types of impurities.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity determination depends on the nature of the expected impurities, the required level of sensitivity, and the physicochemical properties of the compound. A multi-technique approach often provides the most comprehensive purity profile.
| Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for routine quality control. | May require longer analysis times, consumption of organic solvents. | 98.0% - 99.9% |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing residual solvents and other volatile impurities, high sensitivity, often coupled with mass spectrometry (MS) for definitive identification. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | >99.5% (for amenable impurities) |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined from the melting point depression. | Provides a measure of absolute purity, requires no chemical standards for impurities, relatively fast analysis. | Only applicable to crystalline solids, less sensitive to impurities that do not form a eutectic system, requires high sample purity (>98.5%) for accurate results. | >99.0% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or acetone to a concentration of approximately 1 mg/mL.
Differential Scanning Calorimetry (DSC)
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 1-2 °C/min.
-
Temperature Range: Heat from ambient temperature to a temperature sufficiently above the melting point of the compound (e.g., 200 °C).
-
Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.
Quantitative Data Summary
The following table presents representative data from the purity assessment of a hypothetical batch of this compound using the described techniques.
| Analytical Technique | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| HPLC | 99.75 | Unidentified related substance at RRT 1.2 | 0.15 |
| GC | >99.9 (for volatile impurities) | Dichloromethane (residual solvent) | 0.02 |
| DSC | 99.85 | (Not specified by this technique) | (Not specified by this technique) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the purity assessment techniques described in this guide.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three common analytical techniques: HPLC, GC, and DSC. HPLC is a versatile and robust method for routine purity analysis and the quantification of non-volatile impurities. GC is indispensable for the detection and quantification of residual solvents and other volatile impurities. DSC offers a valuable method for determining the absolute purity of the crystalline material. A comprehensive purity profile is best achieved by employing a combination of these orthogonal techniques, thereby ensuring the high quality of this important pharmaceutical intermediate.
A Comparative Guide to the Forensic Validation of 2'-Fluoro-2-methylamino-5-nitrobenzophenone and its Analytes in Flunitrazepam Analysis
Introduction
In the realm of forensic toxicology, the definitive identification and quantification of controlled substances are paramount. While 2'-Fluoro-2-methylamino-5-nitrobenzophenone is not a primary drug of abuse, it serves as a crucial analytical standard in specific forensic contexts. This benzophenone derivative is a hydrolysis product of flunitrazepam, a potent benzodiazepine. The validation of this compound as a forensic analytical standard is intrinsically linked to the analytical methods used to detect flunitrazepam and its metabolites. This guide provides a comparative overview of the analytical validation parameters for this compound and its primary parent compound, flunitrazepam, along with its major metabolite, 7-aminoflunitrazepam. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and validation of analytical standards for forensic applications.
The Role of this compound in Forensic Analysis
Flunitrazepam can be hydrolyzed, particularly under acidic conditions, to form this compound. This conversion can occur both in vivo and in vitro, for instance, during sample storage or preparation. Therefore, the presence of this benzophenone in a forensic sample can be an indicator of flunitrazepam ingestion. Analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS), may involve a hydrolysis step to convert flunitrazepam and its metabolites into their corresponding benzophenones for improved chromatographic properties and sensitivity. In such cases, a certified reference material of this compound is essential for accurate quantification.
The following diagram illustrates the relationship between flunitrazepam, its major metabolite, and its hydrolysis product, highlighting its relevance in forensic analysis.
Comparative Analytical Performance
The validation of an analytical method for forensic purposes involves the assessment of several key parameters to ensure its reliability and accuracy. The following tables summarize the performance characteristics of various analytical methods for the determination of flunitrazepam, 7-aminoflunitrazepam, and related benzophenone standards.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Method | Matrix | LOD | LOQ |
| Flunitrazepam | LC-MS/MS | Urine | - | 0.25 ng/mL[1] |
| 7-Aminoflunitrazepam | LC-MS/MS | Urine | - | 2.5 ng/mL[1] |
| Flunitrazepam | LC-APCI-MS | Blood | 0.2 µg/L | - |
| 7-Aminoflunitrazepam | LC-APCI-MS | Blood | 0.2 µg/L | - |
| Flunitrazepam | GC-MS | Whole Blood | 5 ng/mL | - |
| Flunitrazepam | HPLC-UV | Serum/Plasma | 1 ng/mL | - |
| Flunitrazepam | HPLC-UV | Plasma | - | 5 ng/mL[2] |
Note: Data is compiled from various sources and may not be directly comparable due to differences in instrumentation and experimental conditions.
Table 2: Linearity, Precision, and Accuracy Data from a Validated LC-MS/MS Method in Urine
| Analyte | Linear Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Within-day Accuracy (%) | Between-day Accuracy (%) |
| Flunitrazepam | 0.25 - 100 | 0.6 - 4.6 | 1.2 - 9.4 | 80.8 - 108.7 | 80.5 - 118.0 |
| 7-Aminoflunitrazepam | 2.5 - 100 | 0.6 - 4.6 | 1.2 - 9.4 | 80.8 - 108.7 | 80.5 - 118.0 |
Source: Adapted from a study on the simultaneous quantification of benzodiazepines in human urine[1].
Experimental Protocols
The following provides a generalized workflow for the validation of an analytical method for flunitrazepam and its metabolites, including the benzophenone derivative, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Validation Workflow for Forensic Analytical Standards
The validation process ensures that the analytical method is suitable for its intended purpose. Key steps in this workflow are outlined in the diagram below.
Detailed Protocol for LC-MS/MS Analysis
-
Preparation of Standards and Samples:
-
Prepare stock solutions of this compound, flunitrazepam, 7-aminoflunitrazepam, and a suitable deuterated internal standard (e.g., flunitrazepam-d7) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions.
-
Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (e.g., urine, blood) with the working standard solutions.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
To 1 mL of the sample (calibrator, QC, or unknown), add the internal standard.
-
Perform a pre-treatment step, such as enzymatic hydrolysis for urine samples, if necessary.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the sample onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for each analyte and the internal standard should be optimized by direct infusion.
-
-
-
Method Validation:
-
Linearity: Analyze a set of calibration standards over the expected concentration range and perform a linear regression analysis.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Specificity and Selectivity: Analyze blank matrix samples from different sources to ensure no endogenous interferences are present at the retention times of the analytes.
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analytes.
-
Stability: Assess the stability of the analytes in the biological matrix under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
-
Conclusion
The validation of this compound as a forensic analytical standard is a specialized requirement for analytical methods that utilize a hydrolysis step for the determination of flunitrazepam. A direct comparison of its performance with a broad range of other forensic standards is not applicable. Instead, its validation should be considered within the context of the overall analytical method for flunitrazepam and its metabolites.
For comprehensive forensic analysis, it is recommended to use a multi-analyte approach that includes the parent drug (flunitrazepam) and its major metabolite (7-aminoflunitrazepam). This approach provides a more complete picture of drug ingestion and can be crucial in cases where the parent drug has been extensively metabolized. The choice of analytical technique, either GC-MS with a hydrolysis step or direct analysis by LC-MS/MS, will determine the necessity of using this compound as a standard. The data and protocols presented in this guide offer a framework for the validation and comparison of analytical methods for these critical forensic analytes.
References
Safety Operating Guide
Proper Disposal of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the necessary procedures for the safe handling and disposal of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS RN: 735-06-8), a compound that requires careful management due to its chemical structure. Adherence to these guidelines is essential to ensure personnel safety and compliance with regulatory standards.
While some sources suggest that this compound may not meet GHS hazard criteria, it is best practice to handle it with the care afforded to similar halogenated and nitrated organic compounds.[1] The procedures outlined below are based on established protocols for such chemicals.
Hazard Profile and Personal Protective Equipment (PPE)
Given its classification as a halogenated and nitrated aromatic ketone, all handling and disposal procedures must be conducted with appropriate personal protective equipment to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[2] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound.
1. Waste Segregation and Collection:
Proper segregation is the foundational step in safe chemical waste management.
-
Solid Waste:
-
Contaminated Materials:
-
Any materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be treated as hazardous waste.
-
Place all contaminated items into the same designated hazardous waste container as the solid waste.[2]
-
-
Solutions:
2. Labeling and Storage:
Accurate labeling and proper storage are vital for safety and regulatory compliance.
-
The waste container must be clearly and securely labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Store the sealed container in a designated, well-ventilated, and cool satellite accumulation area, away from sources of ignition and incompatible materials.
3. Final Disposal:
The final disposal of this chemical waste must be handled by professionals.
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
The standard and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a certified facility.[3][4] This process ensures the complete destruction of the hazardous components.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision process for waste segregation.
References
Personal protective equipment for handling 2'-Fluoro-2-methylamino-5-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2'-Fluoro-2-methylamino-5-nitrobenzophenone (CAS No. 735-06-8). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. While comprehensive toxicological data for this specific compound is limited, its structural features—a halogenated aromatic ketone with a nitro group—necessitate careful handling based on the known hazards of related chemical classes.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure during handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Running reactions and transfers | Chemical safety goggles or face shield | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Handling potential spills | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with organic vapor cartridges |
| Waste disposal | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required for sealed containers |
Note on Glove Selection: While disposable nitrile gloves offer good short-term protection against a broad range of chemicals, for prolonged contact or when handling larger quantities, consider more robust options like neoprene gloves.[1] Always consult the glove manufacturer's resistance guide for specific chemicals.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
1. Preparation and Weighing:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any dust particles.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure all necessary PPE is worn correctly before handling the chemical.
2. Solution Preparation:
-
Slowly add the weighed solid to the chosen solvent in a suitable container within the fume hood.
-
If the dissolution process is exothermic, add the solid in small portions and allow the solution to cool.
-
Keep the container covered as much as possible to minimize vapor exposure.
3. Reaction and Work-up:
-
Perform all reactions in a well-ventilated chemical fume hood.
-
Use appropriate glassware and ensure it is free from defects.
-
Upon reaction completion, quench any reactive reagents safely according to standard laboratory procedures.
-
During extraction and washing steps, be mindful of potential pressure build-up in separatory funnels. Vent frequently.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical. As it is a halogenated and nitrated organic compound, it must be treated as hazardous waste.
| Waste Type | Collection Container | Labeling Requirements | Disposal Route |
| Solid Compound | Sealed, labeled hazardous waste container | "Hazardous Waste," "this compound," "Solid" | Licensed hazardous waste disposal company |
| Contaminated Labware (e.g., weighing boats, pipette tips) | Sealed, labeled hazardous waste container | "Hazardous Waste," "Solid Lab Debris Contaminated with this compound" | Licensed hazardous waste disposal company |
| Liquid Waste (solutions containing the compound) | Labeled, sealed solvent waste container for halogenated organic compounds | "Hazardous Waste," "Halogenated Organic Solvents," list of contents including "this compound" | Licensed hazardous waste disposal company |
Important Disposal Considerations:
-
Do not mix this waste with non-halogenated solvent waste.[2]
-
Ensure waste containers are properly sealed and stored in a designated satellite accumulation area.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
